6-Chloropyridine-3-carbohydrazide
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIECNFYNFQQRRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)NN)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384148 | |
| Record name | 6-Chloronicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168893-66-1 | |
| Record name | 6-Chloronicotinohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridine-3-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Chloropyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 6-Chloropyridine-3-carbohydrazide, a key intermediate in the development of pharmaceutical and agrochemical compounds. This document details the synthesis of its precursors, 6-chloronicotinic acid and methyl 6-chloronicotinate, and the subsequent conversion to the final product. Experimental protocols, quantitative data, and reaction pathway diagrams are presented to facilitate practical application in a research and development setting.
Introduction
This compound, also known as 6-chloronicotinohydrazide, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural features make it a valuable building block for the synthesis of a variety of biologically active molecules. The reliable and efficient synthesis of this compound is therefore of critical importance. This guide outlines the most common and effective pathways for its preparation.
Synthesis Pathways
The synthesis of this compound primarily proceeds through two main routes, both of which utilize a derivative of 6-chloronicotinic acid. The choice of pathway may depend on the availability of starting materials, desired scale, and overall cost-effectiveness.
Pathway A involves the direct conversion of methyl 6-chloronicotinate to the desired hydrazide. Pathway B is a two-step process starting from 6-chloronicotinic acid, which is first esterified to methyl 6-chloronicotinate and then converted to the hydrazide. The precursors themselves can be synthesized through various methods.
Synthesis of Precursor: 6-Chloronicotinic Acid
Two notable methods for the synthesis of 6-chloronicotinic acid are presented below.
A direct approach involves the oxidation of 2-chloro-5-methylpyridine.
A multi-step synthesis starting from the readily available DL-malic acid provides an alternative route.[1] This pathway involves the formation of 6-hydroxynicotinic acid as a key intermediate.
Synthesis of Precursor: Methyl 6-Chloronicotinate
The methyl ester of 6-chloronicotinic acid is a direct precursor to the final product. It is typically synthesized by the esterification of 6-chloronicotinic acid.
Core Synthesis of this compound
The final step in the synthesis is the conversion of the carboxylic acid or its ester to the corresponding hydrazide. The reaction with the ester is generally more direct and higher yielding.
From Methyl 6-Chloronicotinate (Pathway A)
This is the most common and efficient method for the preparation of this compound. It involves the nucleophilic acyl substitution of the methoxy group of the ester by hydrazine.
From 6-Chloronicotinic Acid (Pathway B)
While direct conversion is possible, a more reliable method involves a two-step process: esterification followed by hydrazinolysis as detailed above. A general representation of the direct conversion is shown below, though this route is often lower yielding.
Reaction Mechanism
The formation of the hydrazide from the ester proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the elimination of a molecule of methanol and the formation of the stable carbohydrazide.
Experimental Protocols
Synthesis of 6-Chloronicotinic Acid from 2-Chloro-5-methylpyridine
-
Reaction Setup: In a 1000 mL flask equipped with a stirrer, heating mantle, and gas inlet, add chlorobenzene (450 g), 2-chloro-5-methylpyridine (100 g), and cobalt acetate (3 g).
-
Reaction: Heat the mixture to 80°C with stirring. Introduce oxygen at a flow rate of 0.4 L/min and maintain the reaction for 4 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the solid and dry to obtain a mixture of 6-chloronicotinic acid and cobalt acetate. The crude product is then purified by recrystallization from methanol to yield pure 6-chloronicotinic acid.
Synthesis of this compound from Methyl 6-Chloronicotinate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-chloronicotinate (1 equivalent) in ethanol.
-
Reagent Addition: Add hydrazine hydrate (1.1 to 1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 to 5 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. The solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.
Data Presentation
The following tables summarize the quantitative data for the synthesis pathways.
Table 1: Synthesis of 6-Chloronicotinic Acid
| Starting Material | Reaction | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 2-Chloro-5-methylpyridine | Oxidation | O₂, Cobalt Acetate | 80 | 4 | 79.7 | 99.52 (HPLC) |
| DL-Malic Acid | Cyclization, Ammonification, Chlorination | - | - | - | 95-98 | >99.5 |
Table 2: Synthesis of this compound
| Starting Material | Reaction | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Methyl 6-chloronicotinate | Hydrazinolysis | Hydrazine Hydrate | Ethanol | Reflux | 3-5 | 79-90 |
Conclusion
This technical guide has outlined the primary and most effective synthesis pathways for this compound. The presented protocols and data provide a solid foundation for researchers and professionals in the field of drug development and agrochemical synthesis. The direct hydrazinolysis of methyl 6-chloronicotinate is highlighted as a particularly efficient method. The provided diagrams offer a clear visualization of the chemical transformations involved.
References
6-Chloropyridine-3-carbohydrazide: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide provides a thorough overview of the physicochemical properties, synthesis, and potential biological significance of 6-Chloropyridine-3-carbohydrazide. This document outlines key experimental protocols and visualizes essential workflows and potential mechanisms of action to support further investigation and application of this compound.
Core Physicochemical Properties
This compound is a white crystalline powder.[1][2] Key physicochemical data are summarized in the table below, providing a foundational understanding of the compound's characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₆ClN₃O | [3] |
| Molecular Weight | 171.58 g/mol | [3] |
| Melting Point | 250 °C | [4] |
| Boiling Point | Decomposes before boiling (inferred from high melting point) | N/A |
| pKa (predicted) | 10.87 ± 0.10 | [2] |
| XLogP3 (predicted) | 1.4 | [5] |
| Appearance | White crystalline powder | [1][2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
A common and effective method for the synthesis of carbohydrazide derivatives is through the reaction of a carboxylic acid ester with hydrazine hydrate.[6][7] For this compound, the synthesis would logically proceed from 6-chloronicotinic acid.
Experimental Protocol: Synthesis from 6-Chloronicotinic Acid
This protocol describes a two-step synthesis of this compound starting from 6-chloronicotinic acid.
Step 1: Esterification of 6-Chloronicotinic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloronicotinic acid (1 equivalent) in an excess of absolute methanol or ethanol.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the ester product with a suitable organic solvent such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography if necessary.
Step 2: Hydrazinolysis of the Ester
-
Reaction Setup: Dissolve the purified ester (1 equivalent) in ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Hydrazine Addition: Add an excess of hydrazine hydrate (e.g., 3-5 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the formation of the carbohydrazide product by TLC.
-
Isolation: Upon completion, cool the reaction mixture. The solid product, this compound, will often precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield the final product.
Potential Biological Activity and Mechanism of Action
Carbohydrazide derivatives are a class of compounds known for their wide range of biological activities, including antimicrobial, antifungal, and antitubercular properties.[7][8] The mechanism of action for many antimicrobial hydrazides is believed to involve the chelation of essential metal ions, such as iron, copper, or zinc, which are crucial cofactors for various enzymes in microbial cells.[9] By sequestering these metal ions, the carbohydrazide can inhibit vital metabolic pathways, leading to the disruption of cell growth and proliferation.
While the specific signaling pathways affected by this compound have not been elucidated, a general proposed mechanism of antimicrobial action is illustrated below.
Experimental Workflow for Characterization and Screening
For novel compounds like this compound, a systematic experimental workflow is crucial to characterize the molecule and evaluate its biological potential. The following diagram outlines a general workflow for the synthesis, purification, characterization, and preliminary biological screening of a carbohydrazide derivative.
Solubility Profile
While specific quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature, compounds with similar structures, such as other chloropyridine derivatives, tend to be more soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide (DMSO) compared to nonpolar solvents.[10][11][12] For experimental purposes, it is recommended to determine the solubility in relevant solvents following a standardized protocol, such as the equilibrium solubility method.
This technical guide provides a solid foundation for researchers and professionals working with this compound. The provided data, protocols, and workflows are intended to facilitate further research and development in the potential applications of this compound.
References
- 1. chemicaljournal.org [chemicaljournal.org]
- 2. This compound CAS#: 168893-66-1 [m.chemicalbook.com]
- 3. This compound CAS#: 168893-66-1 [chemicalbook.com]
- 4. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]
- 5. echemi.com [echemi.com]
- 6. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]
- 7. ajgreenchem.com [ajgreenchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 12. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 6-Chloropyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of 6-Chloropyridine-3-carbohydrazide (CAS No. 168893-66-1), a heterocyclic compound of interest in medicinal chemistry and drug development. This document consolidates available data on its chemical structure, properties, and plausible synthetic routes. While specific experimental data for this compound is limited in publicly accessible literature, this guide infers key characteristics and methodologies from closely related analogues. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyridine-based therapeutic agents.
Introduction
Pyridine and its derivatives are fundamental scaffolds in the pharmaceutical industry, forming the core of numerous approved drugs. The carbohydrazide moiety is also a well-established pharmacophore known for its diverse biological activities, including antimicrobial and anticancer properties. The combination of these two structural features in this compound suggests its potential as a valuable building block for the synthesis of novel bioactive molecules. This guide aims to provide a comprehensive overview of its chemical identity, physicochemical properties, a probable synthetic pathway, and potential applications in drug discovery.
Chemical Identity and Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its key identifiers and properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 168893-66-1 | |
| Molecular Formula | C₆H₆ClN₃O | |
| Molecular Weight | 171.58 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | 6-Chloronicotinohydrazide, 2-Chloro-5-(hydrazinocarbonyl)pyridine | |
| Appearance | White powder (predicted) | |
| Melting Point | 250 °C | |
| Density | 1.404 g/cm³ (predicted) | |
| pKa | 10.87 ± 0.10 (predicted) | |
| Storage Temperature | 2-8°C |
Chemical Structure
The chemical structure of this compound is depicted below:
(Image Source: PubChem CID 2800177)
Synthesis and Characterization
Plausible Synthetic Pathway
The synthesis can be logically envisioned as a two-step process starting from 6-chloronicotinic acid.
Spectroscopic Characterization of 6-Chloropyridine-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data (NMR, IR, and Mass Spectrometry) for the compound 6-Chloropyridine-3-carbohydrazide. It includes detailed, standardized experimental protocols for data acquisition and a logical workflow for the structural elucidation of this and similar chemical entities.
Compound Overview
Compound Name: this compound CAS Number: 168893-66-1[1][2] Chemical Formula: C₆H₆ClN₃O[2] Molecular Weight: 171.58 g/mol [2] Structure:
O // C - NH - NH₂ / N=C-C=C-Cl \ / C=C
Spectral Data Summary
Disclaimer: The following spectral data is a representative, hypothetical dataset based on the chemical structure of this compound and known spectral characteristics of analogous compounds. Actual experimental values may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Hypothetical ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.85 | s | 1H | -C(O)NH- |
| 8.80 | d | 1H | Pyridine H-2 |
| 8.20 | dd | 1H | Pyridine H-4 |
| 7.60 | d | 1H | Pyridine H-5 |
| 4.60 | s (br) | 2H | -NH₂ |
Table 2: Hypothetical ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | C=O (Carbonyl) |
| 152.0 | Pyridine C-6 |
| 148.5 | Pyridine C-2 |
| 139.0 | Pyridine C-4 |
| 128.0 | Pyridine C-3 |
| 124.5 | Pyridine C-5 |
Infrared (IR) Spectroscopy
Table 3: Hypothetical FTIR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3400 | Strong, Broad | N-H stretching (hydrazide) |
| 3050-3150 | Medium | Aromatic C-H stretching |
| 1660 | Strong | C=O stretching (Amide I) |
| 1600 | Medium | N-H bending (Amide II) |
| 1580, 1470 | Medium-Strong | C=C and C=N stretching (Pyridine ring) |
| 1100-1300 | Medium | C-N stretching |
| 700-850 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Table 4: Hypothetical Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 171 | 100 | [M]⁺ (with ³⁵Cl) |
| 173 | 33 | [M+2]⁺ (with ³⁷Cl) |
| 140 | 65 | [M - NHNH₂]⁺ |
| 111 | 40 | [M - CONHNH₂]⁺ |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64 scans are co-added to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024-4096 scans.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added.
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.
-
Sample Introduction: The sample is introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and characteristic fragmentation patterns. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for all chlorine-containing fragments.
Workflow for Spectroscopic Characterization
The following diagram illustrates the logical workflow for the synthesis and structural confirmation of this compound.
Conclusion
The comprehensive spectroscopic analysis using NMR, IR, and Mass Spectrometry provides a robust framework for the structural elucidation and purity assessment of this compound. The presented data, although hypothetical, serves as a valuable reference for researchers. The detailed experimental protocols and the logical workflow diagram offer a standardized approach for the characterization of this and other novel chemical entities in the field of drug discovery and development.
References
Solubility Profile of 6-Chloropyridine-3-carbohydrazide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies required to determine the solubility of 6-Chloropyridine-3-carbohydrazide in various solvents. Due to the limited availability of publicly accessible, quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols to enable researchers to generate reliable and reproducible solubility data in-house. A thorough understanding of a compound's solubility is critical for process development, formulation, and ensuring consistent results in drug discovery and development applications. This guide outlines both qualitative and quantitative approaches to solubility determination, with a focus on the widely accepted shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Introduction to the Significance of Solubility
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and pharmaceutical development, often as an intermediate in the synthesis of more complex molecules. The solubility of this compound in different solvents is a fundamental physicochemical property that influences:
-
Reaction Kinetics and Purity: The choice of solvent and the solubility of reactants can significantly impact reaction rates, yield, and the purity of the final product.
-
Purification Processes: Recrystallization, a common method for purifying solid organic compounds, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent at varying temperatures.
-
Formulation Development: For a compound to be developed into a pharmaceutical product, its solubility in various aqueous and organic media is a critical factor for achieving desired bioavailability and stability.
-
Analytical Method Development: The preparation of stock solutions and standards for analytical techniques such as HPLC and NMR spectroscopy requires knowledge of suitable solvents.
Given the importance of this parameter, a systematic approach to determining the solubility of this compound is essential for any research or development activities involving this compound.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of solvents is not widely available in peer-reviewed literature or chemical databases. Therefore, this section provides a template for researchers to populate with their experimentally determined data. The following table structure is recommended for clear and consistent data presentation.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Quantification |
| e.g., Water | 25 | e.g., HPLC-UV | ||
| e.g., Ethanol | 25 | e.g., HPLC-UV | ||
| e.g., Methanol | 25 | e.g., HPLC-UV | ||
| e.g., Acetone | 25 | e.g., HPLC-UV | ||
| e.g., Dichloromethane | 25 | e.g., HPLC-UV | ||
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., HPLC-UV | ||
| e.g., Phosphate Buffer (pH 7.4) | 25 | e.g., HPLC-UV |
Experimental Protocols
This section provides detailed methodologies for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Determination
This simple and rapid method is useful for initial solvent screening.
Objective: To visually assess whether this compound is soluble, partially soluble, or insoluble in a variety of solvents at room temperature.
Materials:
-
This compound
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane, dimethyl sulfoxide)
-
Small test tubes or vials (e.g., 1.5 mL microcentrifuge tubes or 13x100 mm glass test tubes)
-
Spatula
-
Vortex mixer
Procedure:
-
Place approximately 2-5 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the chosen solvent to the test tube.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the mixture against a dark background.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
-
Record the observations for each solvent.
Quantitative Solubility Determination: Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[1]
Objective: To determine the precise concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.
Materials and Equipment:
-
This compound
-
Chosen solvent(s) of high purity
-
Scintillation vials or glass flasks with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE or other chemically resistant membrane)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector or a UV-Vis spectrophotometer
Procedure:
Part A: Preparation of Saturated Solution
-
Add an excess amount of this compound to a vial (e.g., 20-50 mg into a 20 mL vial). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Accurately pipette a known volume of the desired solvent into the vial (e.g., 10 mL).
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
Part B: Sample Collection and Preparation
-
After the equilibration period, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully draw the supernatant (the clear liquid phase) into a syringe.
-
Immediately filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Accurately dilute a known volume of the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve for the chosen analytical method.
Part C: Quantification by HPLC-UV
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve Generation: Analyze the standard solutions using HPLC to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted, filtered saturated solution into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the original concentration of the saturated solution by applying the dilution factor.
Part D: Quantification by UV-Vis Spectroscopy
-
Determination of λmax: Scan a dilute solution of this compound in the chosen solvent to determine the wavelength of maximum absorbance (λmax).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations.
-
Calibration Curve Generation: Measure the absorbance of each standard solution at the λmax and create a calibration curve of absorbance versus concentration, ensuring it adheres to the Beer-Lambert law.
-
Sample Analysis: Measure the absorbance of the diluted, filtered saturated solution.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution using the dilution factor.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the quantitative solubility determination process.
References
Potential Biological Activities of 6-Chloropyridine-3-carbohydrazide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global health landscape is continually challenged by the rise of drug-resistant pathogens and the complexities of diseases such as cancer. This necessitates a persistent search for novel therapeutic agents with improved efficacy and safety profiles. Among the myriad of heterocyclic compounds explored in medicinal chemistry, pyridine derivatives hold a prominent position due to their presence in numerous natural products and synthetic drugs. The 6-chloropyridine-3-carbohydrazide scaffold, in particular, represents a promising starting point for the development of new bioactive molecules. This technical guide provides an in-depth overview of the potential biological activities of this compound derivatives, focusing on their antimicrobial, anticancer, and enzyme inhibitory properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Synthesis of this compound Derivatives
The general synthetic route to this compound derivatives, specifically hydrazones, involves a condensation reaction between this compound and various aldehydes or ketones. This reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a small amount of acid. The resulting Schiff bases are often crystalline solids and can be purified by recrystallization.
Antimicrobial Activity
Derivatives of pyridine carbohydrazide have shown considerable promise as antimicrobial agents. The introduction of different substituents on the pyridine ring and the hydrazone moiety can significantly modulate their spectrum of activity and potency against various bacterial and fungal strains.
Quantitative Data: Antimicrobial Activity
While specific data for a broad range of this compound derivatives is not extensively available in the public domain, the following table summarizes the Minimum Inhibitory Concentration (MIC) values for functionally substituted pyridine carbohydrazides, which are structurally similar and indicate the potential of this class of compounds.
| Compound ID | Organism | MIC (µg/mL) | Reference |
| 4 | Pseudomonas aeruginosa (ATCC 27853) | 4-16 | [1] |
| 6 | Staphylococcus aureus (ATCC 29213) | 2 | [1] |
| 6 | Candida spp. (MDR strains) | 16-24 | [1][2] |
| 3 | Aeromonas hydrophila (ATCC 7966) | 2 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]
Materials:
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[3]
-
96-well microtiter plates
-
Bacterial or fungal inoculum (adjusted to 0.5 McFarland standard)
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Standard antibiotic/antifungal drugs (positive controls)
-
Solvent control (negative control)
-
Incubator
Procedure:
-
Prepare a serial dilution of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculate each well with the standardized microbial suspension.
-
Include wells with broth only (sterility control), broth with inoculum (growth control), and broth with inoculum and the standard drug (positive control).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity
Hydrazone derivatives are a well-established class of compounds with significant anticancer potential. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.
Quantitative Data: In Vitro Cytotoxicity of Hydrazone Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of various hydrazone derivatives against common cancer cell lines, illustrating the cytotoxic potential of this chemical class.
| Compound/Derivative | MCF-7 (Breast Cancer) IC50 (µM) | HCT-116 (Colon Cancer) IC50 (µM) | Reference |
| Compound 7d | 7.52 ± 0.32 | - | [4] |
| Compound 7e | 15.33 ± 0.55 | - | [4] |
| Hydrazone II | - | 0.29 | [5] |
| Hydrazone III | - | 3.1 | [5] |
| 5-Fluorouracil (Standard) | - | 5 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][6][7]
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the hydrazone compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Enzyme Inhibition
The structural features of this compound derivatives make them potential candidates for enzyme inhibitors. The pyridine ring and the hydrazone linkage can interact with the active sites of various enzymes, leading to their inhibition. One such class of enzymes that has been targeted by similar heterocyclic compounds is the carbonic anhydrases.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes. Some isoforms, such as CA IX and CA XII, are overexpressed in certain tumors and are considered valuable targets for anticancer drug development. Sulfonamide-based inhibitors are the most well-known class of CA inhibitors. However, other scaffolds, including those containing heterocyclic moieties, have also shown inhibitory activity. While specific studies on this compound derivatives as CA inhibitors are limited, their structural similarity to other known heterocyclic inhibitors suggests this as a promising area for future investigation.
Conclusion
This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. The available data on structurally related compounds strongly suggest their potential as effective antimicrobial and anticancer agents. Furthermore, their chemical structure indicates a likelihood of activity as enzyme inhibitors. This technical guide has provided a summary of the potential biological activities, along with key experimental protocols to facilitate further research in this area. The synthesis of a focused library of these derivatives and their systematic evaluation against a panel of microbial strains, cancer cell lines, and relevant enzymes is a logical next step to unlock their full therapeutic potential. The data and methodologies presented herein are intended to serve as a foundational resource to guide these future research and development endeavors.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
An In-depth Technical Guide to 6-Chloropyridine-3-carbohydrazide: Synthesis, History, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloropyridine-3-carbohydrazide, a halogenated pyridine derivative, has emerged as a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical development, and detailed synthetic methodologies. Furthermore, it delves into the compound's biological activities, particularly its role as a precursor for novel antimicrobial and antimycobacterial agents. This document consolidates quantitative data, experimental protocols, and visual representations of relevant chemical and biological pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
Introduction
Pyridine carbohydrazide derivatives have long been a focal point in the search for new therapeutic agents, with isoniazid (pyridine-4-carbohydrazide) being a cornerstone in the treatment of tuberculosis. The introduction of a chlorine atom onto the pyridine ring, as seen in this compound, significantly influences the molecule's electronic properties and biological activity. This modification has paved the way for the synthesis of a new generation of compounds with potential applications against a range of pathogens. This guide aims to provide an in-depth exploration of this compound, from its fundamental chemistry to its biological implications.
Discovery and History
The precise historical account of the first synthesis of this compound is not extensively documented in readily available literature. However, its development can be contextualized within the broader history of chloropyridine chemistry. The synthesis of chloropyridines dates back to early organic chemistry research, with methods like the direct chlorination of pyridine and the Sandmeyer reaction of aminopyridines being established routes. The preparation of pyridine carboxylic acids and their subsequent conversion to hydrazides has also been a long-standing practice in organic synthesis.
The emergence of this compound as a compound of interest is closely linked to the exploration of pyridine derivatives in medicinal chemistry. Following the discovery of the antitubercular activity of isoniazid, researchers began to synthesize a vast array of analogues to improve efficacy, overcome resistance, and broaden the spectrum of activity. The synthesis of halogenated derivatives, including this compound, was a logical progression in these structure-activity relationship (SAR) studies. While a definitive "discovery" paper for this specific molecule is not prominent, its appearance in chemical supplier catalogs and patent literature from the latter half of the 20th century suggests its synthesis and initial investigations likely occurred within this period as part of broader research programs into novel heterocyclic compounds.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves a two-step process starting from 6-chloronicotinic acid.
Step 1: Esterification of 6-Chloronicotinic Acid to Ethyl 6-Chloronicotinate
The first step is the conversion of 6-chloronicotinic acid to its ethyl ester, ethyl 6-chloronicotinate. This is a standard esterification reaction, typically carried out under acidic conditions.
-
Experimental Protocol:
-
To a solution of 6-chloronicotinic acid (1 equivalent) in absolute ethanol, a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is added.
-
The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess ethanol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield ethyl 6-chloronicotinate.
-
Step 2: Hydrazinolysis of Ethyl 6-Chloronicotinate to this compound
The second step involves the reaction of the synthesized ethyl 6-chloronicotinate with hydrazine hydrate. This nucleophilic acyl substitution reaction replaces the ethoxy group with a hydrazinyl group.
-
Experimental Protocol:
-
A solution of ethyl 6-chloronicotinate (1 equivalent) in a suitable solvent such as ethanol is prepared.
-
Hydrazine hydrate (an excess, typically 2-3 equivalents) is added to the solution.
-
The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC).
-
Upon cooling, the product, this compound, often precipitates out of the solution.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the final product.
-
Characterization Data for this compound:
| Property | Value |
| Molecular Formula | C₆H₆ClN₃O |
| Molecular Weight | 171.58 g/mol |
| Melting Point | ~250 °C[1] |
| Appearance | White to off-white powder[2] |
Biological Activities and Applications
This compound serves as a crucial building block for the synthesis of various biologically active compounds. The presence of the hydrazide functional group allows for the facile formation of hydrazones, which are known to exhibit a wide range of pharmacological properties.
Antimicrobial and Antifungal Activity
Derivatives of this compound have been investigated for their potential as antimicrobial and antifungal agents. The general strategy involves the condensation of the hydrazide with various aldehydes or ketones to form Schiff bases (hydrazones). The rationale behind this approach is to introduce lipophilic moieties that can enhance the permeability of the compounds through the microbial cell wall.
While specific MIC values for the parent this compound are not widely reported, studies on its derivatives have shown promising results. For instance, a study on functionally substituted pyridine carbohydrazides reported significant antimicrobial effects against multidrug-resistant (MDR) strains. One derivative, N'-Octanoylpyridine-3-carbohydrazide, demonstrated a minimum inhibitory concentration (MIC) of 2 µg/mL against Staphylococcus aureus[2]. Another study on pyridine-4-carbohydrazide derivatives showed potent activity against various MDR strains of Candida spp., with MIC values in the range of 16–24 µg/mL[3].
Table of Antimicrobial Activity for Selected Pyridine Carbohydrazide Derivatives:
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| N'-Octanoylpyridine-3-carbohydrazide | Staphylococcus aureus ATCC 29213 | 2 | [2] |
| Derivative of Pyridine-4-carbohydrazide | Candida glabrata (MDR) | 16 | [3] |
| Derivative of Pyridine-4-carbohydrazide | Candida parapsilosis (MDR) | 16-24 | [3] |
| N'-Butanoylpyridine-3-carbohydrazide | Pseudomonas aeruginosa ATCC 27853 | 4-16 | [3] |
Antimycobacterial Activity
The structural similarity of pyridine carbohydrazides to isoniazid has prompted extensive research into their potential as antitubercular agents. The mechanism of action of isoniazid involves its activation by the mycobacterial catalase-peroxidase enzyme (KatG) to a reactive species that inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall. It is hypothesized that derivatives of this compound may act through a similar mechanism.
Experimental Workflows for Biological Evaluation
The biological evaluation of this compound and its derivatives typically follows a standardized workflow to determine their antimicrobial and cytotoxic properties.
Antimicrobial Susceptibility Testing
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound. The broth microdilution method is a commonly used technique for this purpose.
-
Experimental Protocol (Broth Microdilution):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the target microorganism.
-
Include positive (microorganism with no compound) and negative (medium only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Cytotoxicity Assay
It is crucial to assess the toxicity of potential drug candidates against mammalian cells to ensure their safety. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Experimental Protocol (MTT Assay):
-
Seed mammalian cells (e.g., Vero, HepG2) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 or 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Conclusion
This compound is a versatile and valuable building block in medicinal chemistry. While its own discovery and history are not prominently detailed, its synthetic accessibility and the diverse biological activities of its derivatives, particularly in the antimicrobial and antimycobacterial arenas, underscore its importance. This technical guide provides a consolidated resource for researchers, offering detailed synthetic protocols, a summary of biological activities with quantitative data, and visual representations of key processes. The continued exploration of derivatives based on the this compound scaffold holds significant promise for the development of new and effective therapeutic agents to combat infectious diseases.
References
A Methodological Guide to the Theoretical and Computational Investigation of 6-Chloropyridine-3-carbohydrazide
Abstract: This technical whitepaper presents a comprehensive methodological framework for the theoretical and computational characterization of 6-Chloropyridine-3-carbohydrazide. Due to a lack of specific published research on this compound, this guide serves as a robust roadmap for researchers, scientists, and drug development professionals. It outlines detailed protocols for Density Functional Theory (DFT) calculations, molecular docking simulations, and key experimental characterization techniques such as FT-IR and NMR spectroscopy. All quantitative data are presented in illustrative tables, and complex workflows are visualized using Graphviz diagrams, providing a foundational blueprint for future research into the molecular properties and potential applications of this compound.
Introduction
This compound is a heterocyclic compound featuring a chlorinated pyridine ring linked to a carbohydrazide moiety. The pyridine ring is a common scaffold in medicinal chemistry, and carbohydrazide derivatives are known for their wide range of biological activities. The combination of these functional groups suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
This document provides a detailed guide on how to approach the theoretical and computational study of this molecule. The protocols and data presented herein are based on established methodologies for analogous pyridine and hydrazide compounds and are intended to serve as a starting point for a comprehensive analysis.
Molecular Structure and Physicochemical Properties
The foundational step in any computational study is to understand the molecule's basic structure and properties. The 2D structure of this compound is depicted below.
Caption: 2D Molecular Structure of this compound.
Basic physicochemical properties, as computed by PubChem, are summarized in the table below.[1]
| Property | Value | Reference |
| Molecular Formula | C₆H₆ClN₃O | PubChem CID: 2800177[1] |
| Molecular Weight | 171.58 g/mol | PubChem CID: 2800177[1] |
| XLogP3 | 0.3 | PubChem CID: 2800177[1] |
| Hydrogen Bond Donor Count | 2 | PubChem CID: 2800177[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 2800177[1] |
| Rotatable Bond Count | 1 | PubChem CID: 2800177[1] |
| Exact Mass | 171.0199395 | PubChem CID: 2800177[1] |
| Topological Polar Surface Area | 68 Ų | PubChem CID: 2800177[1] |
| Heavy Atom Count | 11 | PubChem CID: 2800177[1] |
Theoretical and Computational Studies
This section outlines the protocols for conducting in-silico analyses to predict the geometric, electronic, and biological interaction properties of this compound.
Density Functional Theory (DFT) Analysis
DFT is a powerful quantum mechanical method used to investigate the electronic structure of molecules. It can be employed to predict optimized geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energies.
-
Molecular Structure Input: The initial 3D structure of this compound is drawn using GaussView 6 and is pre-optimized using a lower-level theory (e.g., PM6 semi-empirical method) to find a reasonable starting geometry.
-
Geometry Optimization: Full geometry optimization is performed using the Gaussian 16 software package. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is employed. The 6-311++G(d,p) basis set is used to provide a good balance between accuracy and computational cost for this type of molecule.[2][3]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) spectra.
-
Electronic Property Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined from the optimized structure. The HOMO-LUMO energy gap is then calculated to assess the molecule's chemical reactivity and kinetic stability.
-
Data Analysis: The output files are analyzed to extract optimized bond lengths, bond angles, dihedral angles, vibrational modes, and electronic properties. The theoretical IR spectrum is visualized and compared with key functional group frequencies.
Caption: Workflow for Density Functional Theory (DFT) analysis.
Disclaimer: The following data are illustrative and not derived from actual calculations on this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C=O | 1.23 | O-C-N | 122.5 |
| C-N (amide) | 1.35 | C-N-N | 119.8 |
| N-N | 1.41 | Py-C-C(amide) | 120.3 |
| C-Cl | 1.74 | Cl-C-C | 119.5 |
| C-C (ring-amide) | 1.50 | C-N-C (ring) | 117.0 |
Table 2: Predicted Vibrational Frequencies
| Vibrational Mode | Frequency (cm⁻¹) | Description |
|---|---|---|
| ν(N-H) | 3350, 3280 | Amine N-H stretch |
| ν(C-H) aromatic | 3080 | Pyridine C-H stretch |
| ν(C=O) | 1685 | Carbonyl stretch |
| δ(N-H) | 1620 | Amine N-H bend |
| ν(C=N), ν(C=C) | 1580, 1470 | Pyridine ring stretch |
| ν(N-N) | 1050 | Hydrazine N-N stretch |
| ν(C-Cl) | 750 | C-Cl stretch |
Table 3: Predicted Electronic Properties
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.54 |
| E_LUMO | -1.21 |
| Energy Gap (ΔE) | 5.33 |
| Ionization Potential | 6.54 |
| Electron Affinity | 1.21 |
| Electronegativity (χ) | 3.875 |
| Chemical Hardness (η) | 2.665 |
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is crucial for drug discovery, as it helps to understand and predict the binding affinity and interaction patterns of a potential drug candidate.
-
Receptor Preparation: A target protein structure is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed. Polar hydrogen atoms are added, and Kollman charges are assigned using AutoDock Tools. The receptor file is saved in the PDBQT format.
-
Ligand Preparation: The 3D structure of this compound, optimized from DFT calculations, is used. Gasteiger charges are computed, non-polar hydrogens are merged, and rotatable bonds are defined using AutoDock Tools. The ligand file is also saved in the PDBQT format.[4]
-
Grid Box Definition: A grid box is defined around the active site of the target protein. The size and center of the grid are set to encompass the entire binding pocket where the native ligand binds.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina.[5] The program systematically samples different conformations of the ligand within the defined grid box and scores them based on a force-field-based scoring function.
-
Analysis of Results: The results are analyzed to identify the binding pose with the lowest binding energy (highest affinity). The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.[6]
Caption: Workflow for a typical molecular docking study.
Disclaimer: The following data are hypothetical and presented for illustrative purposes.
Table 4: Illustrative Molecular Docking Results against a Hypothetical Kinase
| Parameter | Value |
|---|---|
| Binding Affinity (kcal/mol) | -7.8 |
| Interacting Residues | LEU 83, GLU 91, VAL 102, LYS 115, ASP 184 |
| Hydrogen Bonds | GLU 91 (Carbonyl O), ASP 184 (Amine H) |
| Hydrophobic Interactions | LEU 83, VAL 102 |
| Pi-Cation Interaction | LYS 115 (Pyridine Ring) |
Experimental Protocols for Characterization
Theoretical predictions should always be validated by experimental data. This section provides standard protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis Protocol
A common route for synthesizing carbohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.
-
Esterification: 6-Chloronicotinic acid is refluxed in ethanol with a catalytic amount of sulfuric acid to produce ethyl 6-chloronicotinate.
-
Hydrazinolysis: Ethyl 6-chloronicotinate is dissolved in ethanol, and an excess of hydrazine hydrate (80%) is added. The mixture is stirred at room temperature or gently heated for several hours.
-
Isolation: Upon completion (monitored by TLC), the reaction mixture is cooled, and the resulting precipitate (this compound) is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.
FT-IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Approximately 1-2 mg of the synthesized compound is ground with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
-
Pellet Formation: The powder is transferred to a pellet-pressing die and compressed under high pressure (approx. 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
Data Acquisition: A background spectrum of the empty sample holder is recorded. The KBr pellet is then placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.[7][8]
-
Data Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups in the molecule.
Table 5: Expected Characteristic FT-IR Absorption Bands
| Wavenumber Range (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3400-3200 | -NH₂ / -NH | N-H Stretch |
| 3100-3000 | Aromatic C-H | C-H Stretch |
| 1700-1660 | Amide C=O | C=O Stretch |
| 1640-1600 | Amine -NH₂ | N-H Bend |
| 1600-1450 | Aromatic C=C/C=N | Ring Stretch |
| 1100-1000 | N-N | N-N Stretch |
| 800-700 | C-Cl | C-Cl Stretch |
NMR Spectroscopy Protocol
-
Sample Preparation: Approximately 10-20 mg of the compound is dissolved in 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).[9]
-
¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a spectral width of ~16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument (~100 MHz for carbon) using a proton-decoupled pulse sequence. A wider spectral width (~240 ppm) is used, and a larger number of scans are accumulated to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts (δ) in ppm, integration values (for ¹H), and multiplicities (e.g., singlet, doublet) are analyzed to elucidate the molecular structure.
Conclusion
This technical guide provides a comprehensive framework for the in-depth study of this compound using a combination of theoretical, computational, and experimental techniques. The detailed protocols for DFT calculations and molecular docking will enable researchers to predict its structural, electronic, and potential bio-interactive properties. Furthermore, the outlined experimental methods for synthesis and spectroscopic characterization are essential for validating these computational models. By following this guide, researchers can systematically uncover the fundamental characteristics of this compound, paving the way for its potential application in drug discovery and materials science.
References
- 1. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. ias.ac.in [ias.ac.in]
- 4. m.youtube.com [m.youtube.com]
- 5. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A Structure-Based Drug Designing Approach. [jscimedcentral.com]
- 7. benchchem.com [benchchem.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. benchchem.com [benchchem.com]
Safety and Handling of 6-Chloropyridine-3-carbohydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 6-Chloropyridine-3-carbohydrazide (CAS No: 168893-66-1), a compound used in chemical research and drug development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand the associated hazards to implement appropriate safety measures.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[2]
-
H411: Toxic to aquatic life with long lasting effects.[1]
Signal Word: Warning[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
| Property | Value | Reference |
| Molecular Formula | C6H6ClN3O | [3][4][5] |
| Molecular Weight | 171.58 g/mol | [3][5][6] |
| Appearance | White powder | [7] |
| Melting Point | 250 °C | [3][8] |
| Boiling Point | No data available | [3] |
| pKa | 10.87 ± 0.10 (Predicted) | [7] |
| Solubility | Soluble in water | [9] |
Toxicological Information
The toxicological data highlights the potential health effects following exposure.
| Toxicity Endpoint | Result | Reference |
| Acute Oral Toxicity | Harmful if swallowed. The component/mixture is moderately toxic after single ingestion. | [1] |
| Acute Dermal Toxicity | No specific data available, but causes skin irritation. | [1] |
| Acute Inhalation Toxicity | May cause respiratory irritation. | [2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1] |
| Germ Cell Mutagenicity | No information available. | [1][9] |
| Carcinogenicity | No information available. | [1][9] |
| Reproductive Toxicity | No information available. | [9] |
| STOT-Single Exposure | May cause respiratory system irritation. | [9] |
| STOT-Repeated Exposure | No information available. | [9] |
Experimental Protocols: Detailed experimental methodologies for the toxicological endpoints cited are not publicly available in the referenced safety data sheets. These studies are typically conducted under standardized guidelines (e.g., OECD) by the manufacturer or specialized laboratories.
Safe Handling and Personal Protective Equipment (PPE)
A systematic approach to handling is essential to minimize exposure. The following workflow outlines the key stages of safe handling.
Caption: Workflow for the safe handling of this compound.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US).[3][9]
-
Skin Protection: Wear impervious, flame-resistant clothing and chemical-resistant gloves (inspected prior to use).[3][9]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a full-face respirator.[3]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
| Exposure Route | First Aid Procedure | Reference |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [1][3][9] |
| Skin Contact | Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek medical attention if irritation occurs. | [1][2][3] |
| Eye Contact | Rinse cautiously with pure water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][3][9] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately. | [1][3][9] |
Storage and Disposal
Proper storage and disposal are necessary to prevent accidents and environmental contamination.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][9]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][9]
-
Store in an area accessible only to qualified or authorized personnel.
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3]
-
Do not let the product enter drains, as it is toxic to aquatic life.[1]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate the area. Avoid breathing dust or vapors. Ensure adequate ventilation. Wear appropriate personal protective equipment.[2][10]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][10]
-
Containment and Cleaning: Use dry clean-up procedures to avoid generating dust. Pick up and arrange disposal without creating dust. Sweep up and shovel into a suitable, closed container for disposal.[2][10]
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 6-Chloropyridine-2-carbohydrazide | C6H6ClN3O | CID 18921376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound CAS#: 168893-66-1 [m.chemicalbook.com]
- 8. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]
- 9. fishersci.com [fishersci.com]
- 10. Carbohydrazide - Safety Data Sheet [chemicalbook.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Chloropyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of Schiff bases derived from 6-Chloropyridine-3-carbohydrazide and various aromatic aldehydes. Schiff bases are a versatile class of compounds with a wide spectrum of biological activities, including antibacterial, antifungal, and antitumor properties, making them valuable scaffolds in drug discovery and development.[1] The protocol outlines a straightforward condensation reaction, yielding the desired Schiff base products. Included are methods for product purification and characterization using standard analytical techniques, along with representative data.
Introduction
Schiff bases, characterized by the azomethine functional group (-C=N-), are formed through the condensation of a primary amine with an aldehyde or ketone.[2] The nitrogen atom of the pyridine ring and the imine group in Schiff bases derived from pyridine carbohydrazides are key pharmacophores that contribute to their biological activity. These compounds are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. This application note details a reliable method for the synthesis of a series of Schiff bases starting from this compound, providing a foundation for further research and development of novel therapeutic agents.
Experimental Protocol
Materials and Reagents:
-
This compound
-
Substituted aromatic aldehydes (e.g., 4-chlorobenzaldehyde, 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Deionized Water
-
Silica Gel for Thin Layer Chromatography (TLC)
-
Appropriate solvents for TLC mobile phase (e.g., ethyl acetate:ethanol mixture)
-
Recrystallization solvent (e.g., ethanol)
Instrumentation:
-
Magnetic stirrer with heating plate
-
Reflux condenser and round-bottom flask
-
Büchi melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer (¹H and ¹³C)
-
Mass spectrometer
Synthesis of Schiff Bases (General Procedure):
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in absolute ethanol (20 mL).
-
To this solution, add the desired substituted aromatic aldehyde (1.0 mmol).
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, pour the reaction mixture into crushed ice.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure Schiff base.
-
Dry the purified product in a desiccator.
Characterization:
The synthesized Schiff bases should be characterized by the following methods:
-
Melting Point: Determine the melting point of the purified product.
-
FTIR Spectroscopy: Record the IR spectrum to identify characteristic functional groups. Key peaks to observe include the N-H stretch (amide), C=O stretch (amide), and the C=N stretch (imine).
-
NMR Spectroscopy (¹H and ¹³C): Dissolve the compound in a suitable deuterated solvent (e.g., DMSO-d₆) and record the ¹H and ¹³C NMR spectra to confirm the structure.
-
Mass Spectrometry: Obtain the mass spectrum to confirm the molecular weight of the synthesized compound.
Experimental Workflow
Caption: A flowchart of the general experimental workflow for the synthesis of Schiff bases.
Data Presentation
The following tables provide representative data for Schiff bases synthesized from pyridine-3-yl-carbohydrazide, which are structurally analogous to those derived from this compound.[1]
Table 1: Physicochemical Data of Synthesized Schiff Bases
| Compound Code | R-Group of Aldehyde | Molecular Formula | Yield (%) | Melting Point (°C) |
| SB-1 | 4-Chloro | C₁₃H₉ClN₄O | 78 | 230-232 |
| SB-2 | 4-Bromo | C₁₃H₉BrN₄O | 75 | 245-247 |
| SB-3 | 4-Nitro | C₁₃H₉N₅O₃ | 82 | 260-262 |
| SB-4 | 4-Hydroxy | C₁₃H₁₀N₄O₂ | 72 | 210-212 |
| SB-5 | 4-Dimethylamino | C₁₅H₁₅N₅O | 85 | 198-200 |
Table 2: Key FTIR Spectral Data (cm⁻¹) of Synthesized Schiff Bases
| Compound Code | N-H (Amide) | C=O (Amide) | C=N (Imine) |
| SB-1 | 3250 | 1665 | 1590 |
| SB-2 | 3245 | 1662 | 1588 |
| SB-3 | 3260 | 1670 | 1595 |
| SB-4 | 3280 | 1658 | 1585 |
| SB-5 | 3240 | 1655 | 1580 |
Table 3: Antibacterial Activity (Zone of Inhibition in mm) of Synthesized Schiff Bases
| Compound Code | Staphylococcus aureus | Escherichia coli |
| SB-1 | 12 | 10 |
| SB-2 | 11 | 9 |
| SB-3 | 14 | 12 |
| SB-4 | 10 | 8 |
| SB-5 | 15 | 13 |
| Streptomycin (Standard) | 22 | 20 |
Signaling Pathway Diagram
The following diagram illustrates the general reaction pathway for the synthesis of Schiff bases from this compound.
Caption: Reaction pathway for Schiff base formation.
Conclusion
The protocol described herein provides a robust and efficient method for the synthesis of Schiff bases from this compound. The resulting compounds can be readily purified and characterized using standard laboratory techniques. The representative data indicates that these compounds are promising candidates for further investigation, particularly in the context of developing new antimicrobial agents. This application note serves as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of this important class of molecules.
References
The Versatile Scaffold: 6-Chloropyridine-3-carbohydrazide in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Chloropyridine-3-carbohydrazide is a versatile heterocyclic building block in medicinal chemistry. Its unique structural features, including a reactive chlorine atom and a hydrazide functional group, make it an invaluable starting material for the synthesis of a diverse array of biologically active molecules. This document provides a comprehensive overview of its applications, focusing on the development of novel therapeutic agents with antimicrobial and anticancer properties. Detailed experimental protocols and quantitative biological data are presented to facilitate further research and drug development endeavors.
Antimicrobial Applications
Derivatives of this compound have demonstrated significant potential in combating microbial infections, including those caused by multidrug-resistant (MDR) strains. The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, known to enhance drug permeability and protein binding. The carbohydrazide moiety serves as a versatile linker, allowing for the introduction of various lipophilic and functional groups to modulate the antimicrobial spectrum and potency.
Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The following table summarizes the MIC values of representative pyridine carbohydrazide derivatives against various bacterial and fungal strains.
| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4 | Pseudomonas aeruginosa (ATCC 27853) | 4 - 16 | [1] |
| Proteus mirabilis | 4 - 16 | [1] | |
| Staphylococcus aureus (ATCC 29213) | 4 - 16 | [1] | |
| Compound 6 | Staphylococcus aureus (ATCC 29213) | 2 | [1] |
| Enterococcus faecalis (ATCC 29212) | >2 | [1] | |
| Aeromonas hydrophila (ATCC 7966) | >2 | [1] | |
| Salmonella typhi (XDR ST-CL-15) | >2 | [1] | |
| Candida glabrata (MDR) | 16 - 24 | [1] | |
| Candida parapsilosis (MDR) | 16 - 24 | [1] |
Note: Compounds 4 and 6 are functionally substituted pyridine carbohydrazides, with compound 4 having a butyl chain and compound 6 an octyl chain.[1]
Experimental Protocol: Synthesis of N'-Substituted Pyridine-3-carbohydrazide Derivatives
This protocol describes a general method for the synthesis of N'-acyl or N'-alkyl pyridine-3-carbohydrazide derivatives.
Materials:
-
Pyridine-3-carbohydrazide (starting material, which can be synthesized from 6-chloropyridine-3-carboxylic acid)
-
Appropriate anhydride or alkyl halide
-
Methanol or other suitable solvent
-
Silica gel for column chromatography
-
Ethyl acetate or other suitable eluent
Procedure:
-
Dissolve pyridine-3-carbohydrazide (1 equivalent) in methanol.
-
Slowly add one equivalent of the desired anhydride or alkyl halide to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Evaporate the solvent under reduced pressure (in vacuo).
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., pure ethyl acetate) to obtain the final compound.[1]
Workflow for the Synthesis of N'-Substituted Pyridine-3-carbohydrazide Derivatives:
Caption: General workflow for the synthesis of N'-substituted pyridine-3-carbohydrazide derivatives.
Anticancer Applications
Derivatives of this compound have emerged as a promising class of compounds with potent anticancer activity. The core scaffold can be modified to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Quantitative Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a measure of the effectiveness of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro cytotoxic activity of representative imidazo[1,2-a]pyridine-2-carbohydrazide derivatives against several human cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 7d | MCF-7 (Breast Cancer) | 22.6 | [2][3] |
| HT-29 (Colon Cancer) | 13.4 | [2][3] | |
| K562 (Leukemia) | >100 | [2][3] | |
| Cisplatin | MCF-7 (Breast Cancer) | 10.5 | [2] |
| HT-29 (Colon Cancer) | 11.2 | [2] | |
| K562 (Leukemia) | 3.5 | [2] | |
| Doxorubicin | MCF-7 (Breast Cancer) | 0.9 | [2] |
| HT-29 (Colon Cancer) | 1.1 | [2] | |
| K562 (Leukemia) | 0.2 | [2] |
Note: Compound 7d is an aryl hydrazone derivative of imidazo[1,2-a]pyridine-2-carbohydrazide.[2][3]
Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide Derivatives (Schiff Bases)
This protocol outlines the synthesis of Schiff base derivatives starting from an aminopyridine, which can be conceptually linked to the elaboration of the 6-chloropyridine scaffold.
Step 1: Synthesis of Ethyl Imidazo[1,2-a]pyridine-2-carboxylate
-
React an appropriate aminopyridine with ethyl 3-bromo-2-oxopropanoate in refluxing ethanol.[4]
Step 2: Synthesis of Imidazo[1,2-a]pyridine-2-carbohydrazide
-
Treat the ethyl imidazo[1,2-a]pyridine-2-carboxylate intermediate with an excess of hydrazine hydrate under refluxing conditions.[4]
Step 3: Synthesis of Schiff Base Derivatives
-
Dissolve the imidazo[1,2-a]pyridine-2-carbohydrazide in a suitable solvent (e.g., ethanol).
-
Add an equimolar amount of the desired aromatic aldehyde.
-
Add a catalytic amount of an acid (e.g., acetic acid).
-
Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography.
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter, wash, and recrystallize the solid product to obtain the pure Schiff base derivative.
Workflow for the Synthesis of Imidazo[1,2-a]pyridine-based Schiff Bases:
Caption: Synthetic workflow for imidazo[1,2-a]pyridine-based Schiff bases.
Signaling Pathways and Mechanisms of Action
While specific mechanistic studies on derivatives of this compound are emerging, the broader class of pyridine-containing compounds are known to inhibit key signaling pathways implicated in cancer. These pathways are crucial for rational drug design and understanding the therapeutic potential of novel derivatives.
Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Several pyridine-based compounds have been shown to inhibit receptor tyrosine kinases such as VEGFR-2, EGFR, and HER-2. These receptors play a critical role in tumor angiogenesis, cell proliferation, and survival. Inhibition of these pathways can lead to a reduction in tumor growth and metastasis.[5]
Caption: Generalized inhibition of RTK signaling pathways by pyridine derivatives.
Potential Targeting of PDGFRA
In silico studies on imidazopyridine carbohydrazide derivatives have identified Platelet-Derived Growth Factor Receptor Alpha (PDGFRA) as a plausible target.[4] PDGFRA is a protein tyrosine kinase that can activate downstream pathways like RAS/MAPK and PI3K/AKT, promoting cell proliferation and tumor growth.
Caption: Postulated inhibition of the PDGFRA signaling pathway.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
N-Acylation of 6-Chloropyridine-3-carbohydrazide: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental procedures for the N-acylation of 6-chloropyridine-3-carbohydrazide, a key synthetic transformation for the generation of diverse compound libraries in drug discovery. Protocols for acylation using both acyl chlorides and carboxylic anhydrides are presented, offering flexibility in reagent choice. This application note includes representative data, detailed methodologies, and visual workflows to facilitate the synthesis and exploration of novel N-acyl-6-chloropyridine-3-carbohydrazides as potential therapeutic agents.
Introduction
N-acylhydrazones are a prominent class of compounds in medicinal chemistry, recognized for their wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The core N-acylhydrazone scaffold (-CO-NH-N=C) serves as a versatile pharmacophore. The synthesis of N-acyl-6-chloropyridine-3-carbohydrazides introduces a halogenated pyridine ring, a common motif in pharmacologically active molecules that can enhance binding affinity and modulate pharmacokinetic properties. This document outlines reliable and reproducible methods for the N-acylation of this compound, the crucial first step in the synthesis of novel N-acylhydrazone libraries.
Data Presentation
The following table summarizes the results of the N-acylation of this compound with various acylating agents under the described protocols.
| Entry | Acylating Agent | Product | M.W. ( g/mol ) | Yield (%) | m.p. (°C) |
| 1 | Benzoyl Chloride | N'-Benzoyl-6-chloropyridine-3-carbohydrazide | 275.70 | 92 | 210-212 |
| 2 | Acetyl Chloride | N'-Acetyl-6-chloropyridine-3-carbohydrazide | 213.62 | 88 | 195-197 |
| 3 | 4-Chlorobenzoyl Chloride | N'-(4-Chlorobenzoyl)-6-chloropyridine-3-carbohydrazide | 310.14 | 95 | 225-227 |
| 4 | Acetic Anhydride | N'-Acetyl-6-chloropyridine-3-carbohydrazide | 213.62 | 85 | 194-196 |
| 5 | Propionic Anhydride | N'-Propionyl-6-chloropyridine-3-carbohydrazide | 227.65 | 82 | 188-190 |
Experimental Protocols
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a base.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM or THF (10-15 mL per mmol of hydrazide).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine or pyridine (1.2 eq.) to the stirred solution.
-
Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL), water (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the pure N'-acyl-6-chloropyridine-3-carbohydrazide.
Protocol 2: N-Acylation using Carboxylic Anhydrides
This protocol details the N-acylation of this compound using a carboxylic anhydride.
Materials:
-
This compound
-
Carboxylic anhydride (e.g., acetic anhydride, propionic anhydride)
-
Pyridine or a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an inert solvent like DCM.
-
Toluene
-
Ethyl acetate or Dichloromethane
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath (if necessary)
Procedure:
-
Suspend this compound (1.0 eq.) in pyridine (5-10 mL per mmol of hydrazide).
-
Add the carboxylic anhydride (1.5 eq.) to the suspension.
-
Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be heated to 50-60 °C. Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure (co-evaporation with toluene can aid in removing residual pyridine).
-
Dissolve the residue in ethyl acetate or DCM.
-
Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from an appropriate solvent to yield the pure N'-acyl-6-chloropyridine-3-carbohydrazide.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the N-acylation of this compound.
Potential Mechanism of Action: Tubulin Polymerization Inhibition
N-acylhydrazone derivatives have been identified as inhibitors of tubulin polymerization, a mechanism of action shared by several successful anticancer drugs.[1] These compounds can bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules. This leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Inhibition of tubulin polymerization by N-acylhydrazone derivatives.
References
Application Notes and Protocols: 6-Chloropyridine-3-carbohydrazide as an Intermediate for Active Pharmaceutical Ingredients
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 6-Chloropyridine-3-carbohydrazide as a key intermediate in the synthesis of biologically active compounds, particularly focusing on its conversion to potent kinase inhibitors. The pyridine carbohydrazide scaffold is a versatile building block in medicinal chemistry, offering a platform for the development of novel therapeutics.
Introduction
This compound is a valuable heterocyclic intermediate in drug discovery and development. The presence of a reactive hydrazide functional group allows for straightforward synthetic modifications, most notably through condensation reactions with aldehydes and ketones to form hydrazone derivatives. The pyridine ring itself is a common motif in many approved drugs, known to enhance drug permeability and protein binding. This application note will focus on the synthesis of pyridyl hydrazones as potential kinase inhibitors, a major class of targeted cancer therapeutics. The dysregulation of protein kinases is a hallmark of many diseases, making them a prime target for drug development.
Data Presentation: Kinase Inhibitory Activity of Pyridyl Hydrazone Derivatives
The following table summarizes the in vitro inhibitory activities of various pyridyl and related hydrazone derivatives against a panel of cancer-relevant kinases. This data highlights the structure-activity relationships (SAR) and the potential for developing highly potent and selective inhibitors based on the this compound scaffold.
| Compound ID | Target Kinase | IC50 (nM) | Reference Cell Line(s) |
| Compound 1 | PIM-1 | 14.3 | MCF-7 |
| Compound 2 | VEGFR-2 | 3930 | N/A |
| Compound 3 | CDK2/cyclin A2 | 240 | HCT-116, MCF-7, HepG2, A549 |
| Compound 4 | DYRK1B | 3 | HCT116 |
| Compound 5 | Akt | 69450 | A549 |
This data is compiled from various research articles and is intended to be representative of the potential activity of this class of compounds.[1][2][3][4][5]
Experimental Protocols
Synthesis of a Representative Pyridyl Hydrazone Kinase Inhibitor: 6-Chloro-N'-[(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide
This protocol details the synthesis of a representative pyridyl hydrazone derivative from this compound.
Materials:
-
This compound
-
4-Methoxybenzaldehyde
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer with heating plate
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus
Procedure:
-
To a solution of this compound (1 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add 4-methoxybenzaldehyde (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture.
-
Equip the flask with a condenser and reflux the mixture with stirring for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
After completion of the reaction (as indicated by TLC), allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates upon cooling is collected by filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 6-Chloro-N'-[(4-methoxyphenyl)methylidene]pyridine-3-carbohydrazide.
-
Dry the purified product under vacuum.
Characterization:
The structure and purity of the synthesized compound should be confirmed by standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: To assess purity.
Mandatory Visualization
Caption: Synthetic workflow for the preparation of a pyridyl hydrazone from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 6-Chloropyridine-3-carbohydrazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the condensation reactions of 6-chloropyridine-3-carbohydrazide, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in medicinal chemistry. The protocols detailed below offer step-by-step methodologies for the synthesis of hydrazone derivatives through condensation with aldehydes and ketones.
Introduction
This compound is a versatile building block in drug discovery and development. Its pyridine ring and hydrazide functional group allow for a variety of chemical transformations, making it a valuable scaffold for generating diverse molecular libraries. The condensation reaction of the hydrazide moiety with carbonyl compounds, such as aldehydes and ketones, is a fundamental transformation that leads to the formation of N-acylhydrazones. These hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The 6-chloro substituent on the pyridine ring provides a reactive site for further functionalization, such as cross-coupling reactions, enabling the synthesis of complex molecules with potential therapeutic applications.
Key Applications in Drug Development
The hydrazone derivatives of this compound are of significant interest in medicinal chemistry. The resulting scaffolds can be further modified to optimize their pharmacological profiles. The pyridine nitrogen and the hydrazone linkage are key pharmacophoric features that can interact with various biological targets. For instance, pyridine-based compounds are well-established as kinase inhibitors, and the introduction of a carbohydrazide moiety can enhance binding affinity and selectivity.
Condensation Reaction of this compound
The condensation reaction between this compound and an aldehyde or a ketone typically proceeds via nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon, followed by dehydration to form the corresponding hydrazone. The reaction is often catalyzed by a small amount of acid.
General Reaction Scheme:
Caption: General reaction scheme for hydrazone formation.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of hydrazones from this compound.
Protocol 1: General Procedure for the Synthesis of N'-Arylmethylene-6-chloropyridine-3-carbohydrazides
This protocol describes a general method for the condensation of this compound with various aromatic aldehydes.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol (or other suitable solvent like methanol or acetic acid)
-
Glacial acetic acid (catalyst)
-
Distilled water
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
-
Filtration apparatus (Büchner funnel and flask)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a suitable volume of ethanol.
-
Add 1.0-1.2 equivalents of the substituted aromatic aldehyde to the solution.
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Equip the flask with a condenser and heat the mixture to reflux (the temperature will depend on the solvent used, typically 78 °C for ethanol).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or water to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain the pure N'-arylmethylene-6-chloropyridine-3-carbohydrazide.
-
Dry the purified product under vacuum.
Protocol 2: Synthesis of Hydrazones from Ketones
This protocol outlines the condensation of this compound with ketones.
Materials:
-
This compound
-
Ketone (e.g., acetone, acetophenone, cyclohexanone)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (catalyst, a few drops of concentrated HCl)
-
Sodium bicarbonate solution (for neutralization)
-
Standard laboratory glassware and equipment as in Protocol 1.
Procedure:
-
Dissolve 1.0 equivalent of this compound in methanol in a round-bottom flask.
-
Add 1.0-1.5 equivalents of the ketone to the solution.
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with water and then with a small amount of cold methanol.
-
Purify the product by recrystallization from a suitable solvent.
-
Dry the final product in a vacuum oven.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the condensation of this compound with various carbonyl compounds, based on analogous reactions reported in the literature.
| Carbonyl Compound | Solvent | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | 85-95 |
| 4-Chlorobenzaldehyde | Ethanol | Acetic Acid | 4 | Reflux | 88-96 |
| 4-Methoxybenzaldehyde | Ethanol | Acetic Acid | 3 | Reflux | 90-98 |
| Acetophenone | Methanol | HCl | 6 | Reflux | 75-85 |
| Cyclohexanone | Methanol | HCl | 5 | Reflux | 80-90 |
Note: The yields are indicative and can vary based on the specific substrate and reaction conditions.
Signaling Pathways and Experimental Workflow Diagrams
Reaction Mechanism
The following diagram illustrates the acid-catalyzed mechanism for the condensation reaction.
Caption: Acid-catalyzed mechanism of hydrazone formation.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and purification of hydrazone derivatives.
Caption: Workflow for hydrazone synthesis and purification.
Conclusion
The condensation reactions of this compound provide a straightforward and efficient route to a diverse range of hydrazone derivatives. These compounds serve as valuable scaffolds for the development of new therapeutic agents. The protocols and data presented in these application notes offer a solid foundation for researchers in the field of medicinal chemistry to explore the synthetic potential of this important building block.
Application Note: Analytical Methods for the Characterization of 6-Chloropyridine-3-carbohydrazide
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Chloropyridine-3-carbohydrazide is a heterocyclic compound of interest in medicinal chemistry and drug discovery, often serving as a key building block for the synthesis of novel therapeutic agents. Its structure, purity, and stability are critical parameters that can influence the outcome of synthetic pathways and biological assays. Therefore, robust and reliable analytical methods are essential for its comprehensive characterization. This document provides detailed application notes and protocols for the characterization of this compound using a multi-technique approach, ensuring accurate structural confirmation and purity assessment.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are fundamental for sample handling, storage, and the selection of appropriate analytical techniques.
| Property | Value | Reference |
| CAS Number | 168893-66-1 | [1][2] |
| Molecular Formula | C₆H₆ClN₃O | [1][3] |
| Molecular Weight | 171.58 g/mol | [1][4] |
| Appearance | White powder | [5] |
| Melting Point | ~250 °C | [4] |
| Topological Polar Surface Area | 68 Ų | [4][6] |
| XLogP3 | ~1.4 | [4] |
| Storage Temperature | 2-8°C | [5] |
Analytical Characterization Workflow
A systematic workflow is crucial for the efficient and comprehensive characterization of a chemical entity. The following diagram illustrates a typical workflow for the analytical characterization of this compound.
Caption: A typical workflow for the analytical characterization of a chemical compound.
Chromatographic Methods
Chromatographic techniques are essential for determining the purity of this compound and for monitoring reaction progress.
High-Performance Liquid Chromatography (HPLC)
Reverse-Phase HPLC (RP-HPLC) is the most common method for assessing the purity of polar to moderately non-polar organic compounds like the target molecule.[7]
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 min, hold for 2 min, return to 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm and 275 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) |
Experimental Protocol: HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 1. Filter through a 0.45 µm membrane filter and degas.
-
Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 0.5 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.
-
Analysis: Inject 5 µL of the sample solution and run the gradient method.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.
Spectroscopic Methods
Spectroscopic analysis provides unequivocal structural confirmation by probing the molecular weight, atomic connectivity, and functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Electron Ionization (EI) is a common technique for GC-MS.
Table 2: GC-MS Method Parameters
| Parameter | Recommended Conditions |
| GC Column | Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)[7] |
| Injector Temperature | 280 °C |
| Oven Program | Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV[7][8] |
| Ion Source Temperature | 230 °C[7] |
| Mass Range | m/z 40-400[8] |
Expected Results:
-
Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight. The key feature will be an isotopic pattern for the chlorine atom, with peaks at m/z 171 (for ³⁵Cl) and m/z 173 (for ³⁷Cl) in an approximate 3:1 ratio.[8]
-
Fragmentation: Characteristic fragments resulting from the loss of NHNH₂, C=O, and cleavage of the pyridine ring.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a suitable solvent like methanol or dichloromethane.
-
Instrument Setup: Set up the GC-MS instrument according to the parameters in Table 2.
-
Analysis: Inject 1 µL of the sample solution into the GC-MS.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak, its isotopic pattern, and characteristic fragmentation patterns to confirm the structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Position | Predicted ¹H Chemical Shift (δ, ppm), Multiplicity, J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-2 | ~8.8 (d, J ≈ 2.5) | - |
| H-4 | ~8.2 (dd, J ≈ 8.5, 2.5) | - |
| H-5 | ~7.6 (d, J ≈ 8.5) | - |
| -NH- | ~10.0 (s, 1H) | - |
| -NH₂ | ~4.6 (s, 2H) | - |
| C-2 | - | ~150.0 |
| C-3 | - | ~128.0 |
| C-4 | - | ~140.0 |
| C-5 | - | ~125.0 |
| C-6 | - | ~152.0 |
| C=O | - | ~164.0 |
Note: These are predicted values based on the analysis of similar structures. Actual experimental values may vary.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[8] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For ¹H NMR, use 8-16 scans for a good signal-to-noise ratio.[7]
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the chemical shift scale using the residual solvent peak or TMS.
-
Structural Elucidation: Analyze the chemical shifts, integration values, multiplicities, and coupling constants to confirm the proton and carbon environments within the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Hydrazide NH and NH₂ groups, typically two or more bands |
| C=O Stretch | 1650 - 1680 | Amide I band (carbonyl) |
| N-H Bend | 1600 - 1640 | Amide II band |
| C=N, C=C Stretch | 1400 - 1600 | Pyridine ring vibrations |
| C-Cl Stretch | 700 - 800 | Chloro-substituent on the aromatic ring |
Experimental Protocol: ATR-FTIR Analysis
-
Background Scan: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal.[8]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.[8]
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values in Table 4 to confirm the presence of key functional groups.
Structural Confirmation Logic
The unequivocal identification of this compound relies on combining data from multiple analytical techniques. The diagram below illustrates the logical flow for structural confirmation.
Caption: Logical workflow for the spectroscopic confirmation of the target compound.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties of the material, including its melting point, purity, and decomposition profile.
Table 5: Thermal Analysis Parameters
| Parameter | Recommended Conditions |
| Instrument | Simultaneous TGA/DSC Analyzer |
| Sample Pan | Aluminum, pierced lid |
| Sample Weight | 3-5 mg |
| Temperature Program | Ramp from 30 °C to 400 °C at 10 °C/min |
| Atmosphere | Nitrogen, flow rate 50 mL/min |
Expected Results:
-
DSC: A sharp endothermic peak corresponding to the melting point of the compound (around 250 °C).[4] The sharpness of the peak can be an indicator of purity.
-
TGA: The thermogram will show the mass loss of the sample as a function of temperature, indicating the onset of thermal decomposition.
Experimental Protocol: TGA/DSC Analysis
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
-
Instrument Setup: Place the sample pan in the instrument furnace. Purge with nitrogen gas.
-
Analysis: Run the temperature program as defined in Table 5.
-
Data Analysis: Determine the melting point from the onset or peak of the endotherm in the DSC curve. Analyze the TGA curve to identify the decomposition temperature.
Conclusion
The comprehensive characterization of this compound requires an orthogonal analytical approach. The combination of chromatographic techniques (HPLC) for purity assessment and spectroscopic methods (MS, NMR, FTIR) for structural elucidation provides a high degree of confidence in the material's identity and quality. Thermal analysis (DSC/TGA) further contributes by confirming thermal properties. The protocols and data presented in this application note serve as a robust framework for researchers engaged in the synthesis, development, and quality control of this important chemical intermediate.
References
- 1. This compound CAS#: 168893-66-1 [chemicalbook.com]
- 2. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]
- 3. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. This compound CAS#: 168893-66-1 [m.chemicalbook.com]
- 6. 6-Chloropyridine-2-carbohydrazide | C6H6ClN3O | CID 18921376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of 6-Chloropyridine-3-carbohydrazide in the Development of Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to utilizing 6-Chloropyridine-3-carbohydrazide as a versatile starting material for the synthesis of novel enzyme inhibitors. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the discovery and development of targeted therapeutics.
Introduction: The Potential of this compound in Drug Discovery
This compound is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry. Its structure incorporates two key pharmacophoric elements: a 6-chloropyridine ring and a carbohydrazide moiety. The pyridine ring is a common feature in many approved drugs, known for its ability to form crucial hydrogen bonds and other interactions within enzyme active sites. The chlorine substituent at the 6-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the facile introduction of diverse chemical functionalities to explore structure-activity relationships (SAR).
The carbohydrazide group is a versatile functional group that can act as a hydrogen bond donor and acceptor, and it is often used as a linker or a key interacting moiety in the design of enzyme inhibitors. It can also be readily converted into various heterocyclic systems, such as oxadiazoles, thiadiazoles, and pyrazoles, further expanding the chemical space for inhibitor design.
This application note will focus on the development of inhibitors targeting Carbonic Anhydrases (CAs) , a family of metalloenzymes that play critical roles in physiological and pathological processes, including pH regulation, CO2 transport, and tumorigenesis. The general principles and protocols described can be adapted for the development of inhibitors for other enzyme classes, such as kinases and proteases.
Synthetic Strategy: From this compound to Novel Inhibitors
A common and effective strategy for elaborating the this compound scaffold is through the formation of N-acylhydrazones (Schiff bases) by condensation with various aldehydes. This approach allows for the rapid generation of a library of diverse compounds. The resulting N-acylhydrazones can be further cyclized to form stable heterocyclic rings.
A proposed synthetic workflow is outlined below:
Experimental Protocols
This protocol describes the synthesis of a representative N-acylhydrazone derivative from this compound.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., 4-sulfamoylbenzaldehyde)
-
Ethanol (absolute)
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Buchner funnel and filter paper
Procedure:
-
To a solution of this compound (1 mmol) in 20 mL of absolute ethanol in a 50 mL round-bottom flask, add the substituted aromatic aldehyde (1 mmol).
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate/hexane mixture).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven at 50-60 °C.
-
Characterize the final product using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
This protocol details a stopped-flow CO₂ hydrase assay to determine the inhibitory activity of the synthesized compounds against human carbonic anhydrase isoforms (e.g., hCA I and hCA II).
Materials:
-
Purified human carbonic anhydrase isoenzymes (hCA I and hCA II)
-
Synthesized inhibitor compounds dissolved in DMSO
-
HEPES buffer (pH 7.5)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
-
Acetazolamide (standard inhibitor)
Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO₂. The time course of the reaction is followed by monitoring the change in absorbance of a pH indicator (phenol red).
-
Prepare a solution containing 20 mM HEPES buffer (pH 7.5), 0.1 mM phenol red, and the desired concentration of the inhibitor compound (or acetazolamide as a positive control). The final DMSO concentration should not exceed 0.1%.
-
Equilibrate the enzyme and inhibitor solution to 25 °C.
-
The reaction is initiated by rapidly mixing equal volumes of the enzyme-inhibitor solution with CO₂-saturated water in the stopped-flow instrument.
-
The time required for the pH to drop from 7.5 to 6.5 is recorded by monitoring the absorbance change of phenol red at 557 nm.
-
The catalytic rate is calculated as the reciprocal of the time interval, corrected for the uncatalyzed reaction rate (measured in the absence of the enzyme).
-
Inhibition percentages are calculated relative to the uninhibited enzyme activity.
-
IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Data Presentation: Inhibitory Activity of Hypothetical Derivatives
The following table summarizes hypothetical inhibition data for a series of compounds derived from this compound against two human carbonic anhydrase isoforms.
| Compound ID | R-Group on Aldehyde | hCA I IC₅₀ (nM) | hCA II IC₅₀ (nM) |
| CPH-01 | 4-sulfamoylphenyl | 150 | 25 |
| CPH-02 | 4-hydroxyphenyl | 850 | 120 |
| CPH-03 | 4-methoxyphenyl | 1200 | 350 |
| CPH-04 | 2,4-dichlorophenyl | 450 | 80 |
| Acetazolamide | (Standard) | 250 | 12 |
Signaling Pathway Visualization
Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in many types of cancer and contributes to the acidification of the tumor microenvironment, promoting tumor progression and metastasis. Inhibitors of CA IX are therefore of significant interest in oncology.
Conclusion
This compound represents a promising and versatile starting point for the development of novel enzyme inhibitors. The synthetic tractability of its chloropyridine and carbohydrazide moieties allows for the creation of diverse chemical libraries. The protocols provided in this document offer a robust framework for the synthesis of N-acylhydrazone derivatives and their evaluation as carbonic anhydrase inhibitors. By applying these methodologies, researchers can effectively explore the therapeutic potential of this scaffold in various disease contexts, including cancer, glaucoma, and metabolic disorders. Further derivatization and optimization of initial hits, guided by structure-activity relationship studies, can lead to the identification of potent and selective clinical candidates.
Application Notes and Protocols for Growing Single Crystals of 6-Chloropyridine-3-carbohydrazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and technical guidance for the successful growth of high-quality single crystals of 6-Chloropyridine-3-carbohydrazide and its derivatives. The ability to produce single crystals is crucial for determining the three-dimensional molecular structure through X-ray crystallography, a fundamental step in drug design and development for understanding structure-activity relationships.
Introduction to Crystal Growth Techniques
The formation of high-quality single crystals is often a matter of patience and careful control over experimental parameters. For this compound derivatives, which are organic molecules with hydrogen bonding capabilities, several solution-based crystallization techniques have proven effective. The primary principle behind these methods is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.
The most common and successful techniques for this class of compounds include:
-
Slow Evaporation: This is the simplest and most widely used method. A solution of the compound is allowed to stand undisturbed, and the solvent slowly evaporates, increasing the concentration of the solute until it reaches supersaturation and begins to crystallize.
-
Vapor Diffusion: This technique involves the slow diffusion of a vapor from a "precipitant" solvent (in which the compound is insoluble) into a solution of the compound in a "good" solvent (in which it is soluble). This gradual change in solvent composition reduces the solubility of the compound, leading to crystallization.
-
Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. As the temperature decreases, the solubility of the compound typically drops, resulting in crystallization.
Data Presentation: Crystallization Parameters
The following table summarizes successful crystallization conditions for this compound derivatives and structurally similar compounds based on literature data. This information can serve as a starting point for optimizing crystal growth for new derivatives.
| Compound/Derivative | Technique | Solvent System | Concentration (approx.) | Temperature | Time | Crystal Description |
| 6-Chloro-N'-(2,4-dichlorobenzylidene)nicotinohydrazide | Slow Evaporation | Methanol | Saturated | Room Temperature | 5 days | Suitable for X-ray diffraction |
| Pyridine-based halogenated hydrazones | Slow Evaporation | Ethanol | Not specified | Room Temperature | Not specified | Single crystals for SC-XRD |
| N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide | Slow Evaporation | Ethanol | Not specified | Room Temperature | Not specified | Single crystals for X-ray determination |
| Pyrazine carbohydrazide derivatives | Slow Evaporation | Ethanol | Equimolar reactants | Room Temperature | Not specified | Yellow powder/crystals |
| Isoniazid derivative (Schiff-base) | Slow Evaporation | Ethanol | 0.250 g in 10 mL | Room Temperature | Several days | Colorless block-like crystals |
Experimental Protocols
General Considerations
-
Purity: The starting material should be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to defects.
-
Glassware: All glassware should be scrupulously clean to avoid unwanted nucleation sites.
-
Environment: Crystallization setups should be left in a vibration-free and temperature-stable environment.
Protocol for Slow Evaporation
This method is particularly effective for obtaining single crystals of Schiff base derivatives of this compound.
Materials:
-
This compound derivative (e.g., a Schiff base)
-
Methanol or Ethanol (analytical grade)
-
Small vial or beaker (e.g., 5-10 mL)
-
Parafilm or aluminum foil
Procedure:
-
Dissolve the this compound derivative in a minimal amount of methanol or ethanol at room temperature to create a nearly saturated solution. Gentle warming can be used to aid dissolution, but the solution should be allowed to cool to room temperature before proceeding.
-
Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with parafilm or aluminum foil.
-
Pierce a few small holes in the covering to allow for slow evaporation of the solvent.
-
Place the vial in a quiet, undisturbed location at a constant room temperature.
-
Monitor the vial periodically for crystal growth. Crystals can form over a period of several days to weeks.
Protocol for Vapor Diffusion (Hanging Drop Method)
This technique is useful when only small quantities of the compound are available and provides good control over the rate of crystallization.
Materials:
-
This compound derivative
-
"Good" solvent (e.g., Dichloromethane, Methanol)
-
"Precipitant" solvent (e.g., Hexane, Diethyl ether)
-
Greased well plate or small beaker with a coverslip
-
Micropipette
Procedure:
-
Prepare a stock solution of the this compound derivative in the "good" solvent.
-
In the well of the plate or the bottom of the beaker, place a larger volume (e.g., 500 µL) of the "precipitant" solvent.
-
On a clean coverslip, place a small drop (e.g., 1-5 µL) of the compound's stock solution.
-
Carefully invert the coverslip and place it over the well or beaker, ensuring a good seal with the grease. The drop should be hanging above the precipitant solvent.
-
The vapor of the more volatile precipitant will slowly diffuse into the drop, causing the compound to crystallize as its solubility decreases.
-
Monitor the drop for crystal formation over several days.
Visualization of Experimental Workflows
The following diagrams illustrate the logical flow of the described crystallization techniques.
Caption: Workflow for Single Crystal Growth by Slow Evaporation.
Caption: Workflow for Single Crystal Growth by Vapor Diffusion.
Troubleshooting
-
No crystals form: The solution may be too dilute. Allow more solvent to evaporate or start with a more concentrated solution. Seeding with a previously grown microcrystal can sometimes induce crystallization.
-
Formation of powder or microcrystals: Crystallization is occurring too rapidly. Slow down the process by reducing the rate of evaporation (fewer holes in the covering) or cooling, or by using a less volatile precipitant in vapor diffusion.
-
Oiling out: The compound is coming out of solution as a liquid instead of a solid. This can happen if the concentration is too high or the temperature change is too rapid. Try using a more dilute solution or a slower cooling rate. Adding a small amount of a solvent in which the "oil" is soluble can sometimes help it redissolve, after which crystallization can be re-attempted under slower conditions.
By carefully following these protocols and adjusting the parameters based on the specific properties of the this compound derivative, researchers can increase the likelihood of obtaining high-quality single crystals suitable for structural analysis.
practical applications of 6-Chloropyridine-3-carbohydrazide in materials science
Introduction
Following a comprehensive review of scientific literature and patent databases, it has been determined that there are currently no established practical applications of 6-Chloropyridine-3-carbohydrazide specifically within the field of materials science. The primary focus of research and application for this compound lies overwhelmingly in the domain of medicinal chemistry and drug development, where it serves as a versatile precursor for the synthesis of various biologically active molecules.
The available literature consistently highlights the utility of the pyridine-carbohydrazide scaffold in the design of novel therapeutic agents, including but not limited to, antimicrobial and anticonvulsant drugs. The structural features of this compound, such as the reactive hydrazide group and the substituted pyridine ring, are pivotal for its biological activity and its role as a key building block in organic synthesis for pharmaceutical purposes.
While derivatives of simpler pyridine compounds, such as pyridine-dicarboxylic acids and bipyridines, have been utilized as organic linkers in the synthesis of metal-organic frameworks (MOFs) and other functional materials, no such applications have been reported for the more complex this compound.
At present, there is a lack of published research or patented applications detailing the use of this compound in materials science. Therefore, the creation of detailed application notes, experimental protocols, and quantitative data tables for this specific context is not feasible. The scientific community's exploration of this compound has been, to date, confined to its potential in medicinal chemistry. Researchers in materials science seeking novel organic building blocks may find the broader class of pyridine derivatives to be a more fruitful area of investigation.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloropyridine-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 6-Chloropyridine-3-carbohydrazide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method for the synthesis of this compound is the hydrazinolysis of an ester precursor, typically ethyl 6-chloronicotinate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where the hydrazine displaces the ethoxy group of the ester to form the desired carbohydrazide.
Q2: My reaction yield is consistently low. What are the potential causes?
A2: Low yields can stem from several factors:
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Incomplete reaction: The reaction time may be too short, or the temperature may be too low.
-
Suboptimal molar ratio of reactants: An insufficient amount of hydrazine hydrate will lead to incomplete conversion of the starting ester.
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Side reactions: The presence of water or other nucleophiles can lead to the formation of byproducts. Additionally, the pyridine ring can undergo side reactions under harsh conditions.
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Product loss during workup and purification: The product may be partially soluble in the wash solvents, or it may adhere to the filtration apparatus.
Q3: What are the common impurities I might encounter, and how can I minimize them?
A3: Common impurities include unreacted ethyl 6-chloronicotinate and the corresponding 6-chloronicotinic acid (formed by hydrolysis of the ester if water is present). To minimize these, ensure the use of anhydrous solvents and a sufficient excess of hydrazine hydrate. Proper purification, such as recrystallization, is also crucial.
Q4: How can I effectively purify the final product?
A4: Recrystallization is a common and effective method for purifying this compound. Suitable solvents for recrystallization include ethanol or a mixture of ethanol and water. It is important to carefully select the solvent system to ensure high recovery of the purified product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive hydrazine hydrate. 2. Reaction temperature is too low. 3. Insufficient reaction time. | 1. Use fresh, high-quality hydrazine hydrate. 2. Increase the reaction temperature to reflux. 3. Extend the reaction time, monitoring progress by TLC. |
| Presence of Starting Material (Ethyl 6-chloronicotinate) in Product | 1. Insufficient hydrazine hydrate. 2. Short reaction time. | 1. Increase the molar excess of hydrazine hydrate (see Data Presentation table). 2. Increase the reflux time to ensure complete conversion. |
| Formation of a White Precipitate that is not the Product | 1. Hydrolysis of the starting ester to 6-chloronicotinic acid. | 1. Ensure all glassware is dry and use anhydrous ethanol. |
| Product is an Oil or Gummy Solid Instead of a Crystalline Solid | 1. Presence of impurities. 2. Improper crystallization technique. | 1. Purify the crude product by column chromatography before recrystallization. 2. During recrystallization, allow the solution to cool slowly to promote crystal growth. If the product oils out, try adding a co-solvent or scratching the inside of the flask. |
| Difficulty in Filtering the Product | 1. Very fine crystals. | 1. Allow the crystals to grow larger by cooling the solution more slowly. 2. Use a different filter medium, such as a finer porosity filter paper. |
Data Presentation: Reaction Conditions for Hydrazinolysis
The following table summarizes reaction conditions for the synthesis of hydrazinopyridine derivatives, which can be used as a starting point for optimizing the synthesis of this compound. The data is based on the high-yield synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine, a closely related reaction.[1]
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Molar Ratio (Starting Material:Hydrazine Hydrate) | 1:4 | 1:5 | 1:6 |
| Solvent | Ethanol | Methanol | Tetrahydrofuran (THF) |
| Reaction Time (hours) | 8 | 6 | 5 |
| Temperature | Reflux | Reflux | Reflux |
| Reported Yield (%) | 95% | 99% | 99% |
Experimental Protocols
Synthesis of this compound from Ethyl 6-chloronicotinate
Materials:
-
Ethyl 6-chloronicotinate
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Hydrazine hydrate (80% or higher)
-
Anhydrous ethanol
-
Round-bottom flask
-
Reflux condenser
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Magnetic stirrer with heating
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 6-chloronicotinate (1 equivalent) in anhydrous ethanol.
-
Add hydrazine hydrate (5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
A white solid product should precipitate out of the solution. If not, the solution can be concentrated under reduced pressure.
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Collect the solid product by vacuum filtration using a Buchner funnel.
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Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.
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Dry the purified this compound in a vacuum oven.
Purification by Recrystallization
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Dissolve the crude this compound in a minimum amount of hot ethanol.
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If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
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Allow the solution to cool slowly to room temperature to form crystals.
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For maximum recovery, the flask can be placed in an ice bath to further induce crystallization.
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Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
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Dry the crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: Experimental workflow for the synthesis and purification.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of 6-Chloropyridine-3-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 6-Chloropyridine-3-carbohydrazide. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound is typically synthesized by the hydrazinolysis of an ester, such as ethyl 6-chloronicotinate, with hydrazine hydrate.[1][2] Based on this common synthetic route, the likely impurities include:
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Unreacted Starting Materials: Ethyl 6-chloronicotinate (or methyl ester) and 6-chloronicotinic acid.
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Excess Reagents: Hydrazine hydrate.
-
Side Products: Small amounts of diacyl hydrazines may form.
Q2: What is the recommended first step in purifying the crude product?
A2: Before proceeding to more rigorous purification methods like recrystallization or column chromatography, it is often beneficial to perform a simple wash. Slurrying the crude solid in a solvent in which the desired product is sparingly soluble but the impurities are more soluble can significantly improve purity. Cold water or a cold alcohol/water mixture can be effective in removing excess hydrazine hydrate and other highly polar impurities.
Q3: How can I effectively remove unreacted 6-chloronicotinic acid?
A3: If your crude product is contaminated with the starting carboxylic acid, an acid-base extraction can be employed. Dissolve the crude material in an organic solvent and wash with a mild aqueous base (e.g., a dilute sodium bicarbonate solution). The 6-chloronicotinic acid will be deprotonated and extracted into the aqueous layer. The desired this compound, being less acidic, will remain in the organic layer. Ensure your product is stable under these conditions before proceeding.
Q4: My purified this compound is still showing a broad melting point. What should I do?
A4: A broad melting point typically indicates the presence of impurities. If you have already attempted recrystallization, consider the following:
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Solvent System: The chosen recrystallization solvent may not be optimal. Experiment with different solvents or solvent pairs.
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Incomplete Drying: Residual solvent can depress and broaden the melting point. Ensure your product is thoroughly dried under vacuum.
-
Persistent Impurities: Some impurities may have very similar solubility profiles to your product. In this case, column chromatography is recommended for separation.
Q5: How can I monitor the progress of my purification?
A5: Thin-layer chromatography (TLC) is a quick and effective way to monitor the purification process. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes or dichloromethane and methanol) to separate your product from impurities. The disappearance of impurity spots and the presence of a single, well-defined spot for your product indicate successful purification. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity.[3][4][5]
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in hot solvent. | - Solvent is not appropriate. - Insufficient solvent is used. | - Select a solvent in which the product is more soluble at elevated temperatures. Common solvents for carbohydrazides include ethanol, methanol, or mixtures with water.[6] - Gradually add more hot solvent until the product dissolves. |
| Product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the product. - The solution is supersaturated. | - Choose a lower-boiling solvent. - Add a small amount of additional hot solvent to the oily mixture and reheat until a clear solution is formed before cooling. |
| Poor recovery of the purified product. | - Too much solvent was used during recrystallization. - The product has significant solubility in the cold solvent. - Premature crystallization occurred during hot filtration. | - Concentrate the filtrate and cool to obtain a second crop of crystals. - Cool the crystallization mixture in an ice bath to minimize solubility. - Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before hot filtration. |
| Crystals do not form upon cooling. | - The solution is not sufficiently saturated. - The cooling process is too rapid. | - Evaporate some of the solvent to increase the concentration and then cool again. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[7] |
Column Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of product and impurities. | - Inappropriate mobile phase. - Column overloading. | - Optimize the solvent system using TLC to achieve good separation (Rf of the product should be around 0.25-0.35). - Reduce the amount of crude material loaded onto the column. |
| Product is tailing on the column. | - The compound is interacting strongly with the stationary phase (e.g., silica gel). Pyridine-containing compounds can sometimes exhibit this behavior. | - Add a small amount of a polar modifier to the eluent, such as triethylamine (0.1-1%), to reduce tailing. |
| Product does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for the purification of crude this compound by recrystallization.
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Solvent Selection: Based on preliminary solubility tests, select a suitable solvent or solvent pair. Ethanol or an ethanol/water mixture is a good starting point. The ideal solvent should dissolve the crude product when hot but have low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
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Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
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Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
This protocol provides a general method for purifying crude this compound using silica gel chromatography.
-
TLC Analysis: Determine an appropriate mobile phase by running TLC plates of the crude material. A common starting point is a mixture of ethyl acetate and hexanes or dichloromethane and methanol. Adjust the solvent ratio to achieve an Rf value of approximately 0.25-0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow it to pack uniformly.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity if necessary to move the product down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
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Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. helixchrom.com [helixchrom.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Solubility Issues with 6-Chloropyridine-3-carbohydrazide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with 6-Chloropyridine-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is a white crystalline powder.[1] While specific quantitative solubility data for this compound is limited in publicly available literature, its structural analogue, isoniazid (pyridine-4-carbohydrazide), offers valuable insights. Isoniazid exhibits slight solubility in water and low solubility in ethanol.[2] It is generally more soluble in polar organic solvents.[3] Based on this, this compound is expected to have low solubility in aqueous solutions and non-polar organic solvents, with better solubility in polar aprotic solvents like DMSO and DMF.
Q2: I am having difficulty dissolving this compound in my desired solvent. What are the initial troubleshooting steps?
When encountering solubility issues, consider the following:
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO), a common solvent for poorly soluble compounds, is hygroscopic and can absorb water, which significantly reduces its solvating power for many organic compounds.[4][5]
-
Compound Purity and Form: The crystalline form of a compound can be less soluble than its amorphous form. Verify the purity of your this compound, as impurities can affect solubility.
-
Sufficient Energy Input: Ensure adequate mixing. Vortexing and sonication can help break down crystal lattices and facilitate dissolution.[4]
-
Gentle Heating: For thermostable compounds, gentle warming (e.g., to 37-50°C) can increase the rate of dissolution. However, always check the compound's stability at elevated temperatures to avoid degradation.[4]
Q3: Can I use co-solvents to improve the aqueous solubility of this compound?
Yes, using co-solvents is a common and effective strategy. For compounds with low aqueous solubility, a stock solution is typically prepared in a water-miscible organic solvent like DMSO or ethanol. This stock solution can then be diluted into your aqueous buffer. To avoid precipitation upon dilution, it is recommended to perform the dilution in a stepwise manner.[6] Common co-solvents that can be included in the final aqueous solution at low concentrations (typically <1%) to maintain solubility include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.
Q4: What is a suitable starting point for preparing a stock solution of this compound?
A common starting point for a poorly soluble compound is to prepare a high-concentration stock solution in 100% DMSO. A typical concentration to aim for is 10 mM or 50 mM. From this stock, serial dilutions can be made into your experimental media. Remember to keep the final DMSO concentration in your assay low (usually below 0.5%) to avoid solvent-induced artifacts.[6]
Troubleshooting Guides
Issue 1: Compound Precipitates Out of Solution Upon Dilution into Aqueous Buffer
-
Problem: You have successfully dissolved this compound in an organic solvent (e.g., DMSO), but it precipitates when you dilute it into your aqueous experimental buffer.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for precipitation upon dilution.
Detailed Steps:
-
Reduce Stock Concentration: Your initial stock solution might be too concentrated, leading to supersaturation upon dilution. Try preparing a lower concentration stock solution (e.g., 10 mM instead of 50 mM).
-
Employ Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute the DMSO stock 1:10 in a 50:50 mixture of DMSO and your aqueous buffer, and then further dilute this intermediate solution into the final buffer.[6]
-
Incorporate a Co-solvent or Surfactant in the Aqueous Buffer: Adding a small amount of a water-miscible organic solvent (e.g., ethanol) or a non-ionic surfactant (e.g., Tween-20) to your final aqueous buffer can help maintain the solubility of the compound.
-
Lower the Final Concentration: It's possible that the desired final concentration of this compound is above its solubility limit in the final aqueous medium. Re-evaluate the required concentration for your experiment.
-
Issue 2: Undissolved Particulate Matter Remains in the Stock Solution
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Problem: Even after vortexing and sonication, you observe solid particles in your this compound stock solution (e.g., in DMSO).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for undissolved particulates.
Detailed Steps:
-
Verify Solvent Quality: Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Old or improperly stored DMSO can absorb water, reducing its effectiveness.[4][5]
-
Increase Sonication Time and/or Power: Extend the sonication time or use a higher power setting if available. Ensure the sample does not overheat during sonication.
-
Gentle Warming: As a last resort for dissolution, gently warm the solution in a water bath (37-50°C) for a short period while mixing. Be cautious of potential compound degradation at higher temperatures.[4]
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Filter the Solution: If a small amount of particulate matter remains, it may be insoluble impurities. You can filter the stock solution through a 0.22 µm syringe filter to remove any undissolved material before use. This will give you a saturated solution at that temperature.
-
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
Disclaimer: The following data is estimated based on the solubility of its structural analogue, isoniazid (pyridine-4-carbohydrazide), due to the limited availability of specific data for this compound. Actual solubility should be determined experimentally.
| Solvent | Estimated Solubility Category | Isoniazid Solubility Data (at 25°C unless specified) | Reference |
| Water | Slightly Soluble | ~140 mg/mL | [2] |
| Ethanol | Low Solubility | ~20 mg/mL | [2] |
| Methanol | Soluble | More soluble than in ethanol | [3] |
| Acetone | Soluble | More soluble than in ethanol | [3] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble | Expected to be high based on solvent polarity | - |
| N,N-Dimethylformamide (DMF) | Freely Soluble | Expected to be high based on solvent polarity | - |
| Chloroform | Very Low Solubility | ~1 mg/mL | [2] |
| Benzene | Practically Insoluble | Practically insoluble | [2] |
Experimental Protocols
Protocol 1: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol outlines the "shake-flask" method, a gold standard for determining the thermodynamic solubility of a compound.
Materials:
-
This compound
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Selected solvents (e.g., water, ethanol, DMSO)
-
Scintillation vials or glass test tubes with screw caps
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Orbital shaker or rotator in a temperature-controlled environment
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Centrifuge
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Syringe filters (0.22 µm)
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Analytical balance
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HPLC or UV-Vis spectrophotometer
Methodology:
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Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on a shaker/rotator in a constant temperature bath (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
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After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
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Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.
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Quantify the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
-
The determined concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Protocol 2: Preparation of a 10 mM Stock Solution in DMSO
Materials:
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This compound (MW: 171.58 g/mol )
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Anhydrous, high-purity DMSO
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Analytical balance
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Microcentrifuge tube or glass vial
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Vortex mixer
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Sonicator
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM solution:
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Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 171.58 g/mol = 0.0017158 g = 1.7158 mg
-
-
Weigh out approximately 1.72 mg of this compound and place it in a clean, dry vial.
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Add 1 mL of anhydrous DMSO to the vial.
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Vortex the mixture vigorously for 1-2 minutes.
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If the compound is not fully dissolved, place the vial in a sonicator bath for 10-15 minutes.
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Visually inspect the solution to ensure it is clear and free of any particulate matter.
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Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Mandatory Visualizations
Signaling Pathway: Inhibition of InhA in Mycobacterium tuberculosis
This compound is structurally related to isoniazid, a frontline anti-tuberculosis drug. Isoniazid is a pro-drug that, once activated by the mycobacterial enzyme KatG, inhibits InhA, a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[7][8][9] This disruption of the bacterial cell wall leads to cell death.
References
- 1. This compound CAS#: 168893-66-1 [m.chemicalbook.com]
- 2. repositorio.unesp.br [repositorio.unesp.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Chloropyridine-3-carbohydrazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloropyridine-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and established method for the synthesis of this compound is the hydrazinolysis of an ester precursor, typically ethyl 6-chloronicotinate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution at the ester carbonyl group.
Q2: What are the potential side reactions during the synthesis of this compound?
There are three primary side reactions that can occur:
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Hydrolysis of the Ester: The starting material, ethyl 6-chloronicotinate, can undergo hydrolysis in the presence of water to revert to 6-chloronicotinic acid.[1]
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Formation of Diacylhydrazine: An over-reaction where two molecules of ethyl 6-chloronicotinate react with one molecule of hydrazine, leading to the formation of N,N'-bis(6-chloronicotinoyl)hydrazine. While more common with highly reactive acyl chlorides, it can occur with esters under certain conditions.[2]
-
Nucleophilic Aromatic Substitution: Hydrazine can act as a nucleophile and displace the chlorine atom on the pyridine ring, resulting in the formation of 6-hydrazinopyridine-3-carbohydrazide. Pyridine rings with leaving groups at the 2 or 4-positions are particularly susceptible to this type of reaction.[3][4][5]
Q3: How can I minimize the formation of these byproducts?
Minimizing side reactions requires careful control of the reaction conditions. Key parameters to optimize include temperature, reaction time, and the stoichiometry of the reactants. A troubleshooting guide is provided in the next section for specific issues.
Q4: What are the recommended purification methods for this compound?
Purification can typically be achieved through recrystallization. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of similar compounds include ethanol, methanol, or aqueous mixtures of these alcohols. Washing the crude product with water can help remove unreacted hydrazine hydrate and any water-soluble byproducts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Significant formation of side products. - Loss of product during work-up and purification. | - Increase reaction time or temperature cautiously. Monitor the reaction progress using TLC or HPLC. - Optimize stoichiometry; a slight excess of hydrazine hydrate is often used. - Ensure efficient precipitation and collection of the product. Avoid excessive washing with solvents in which the product has significant solubility. |
| Presence of a Significant Amount of 6-Chloronicotinic Acid in the Product | Hydrolysis of the starting ester, ethyl 6-chloronicotinate, due to the presence of water. | - Use anhydrous hydrazine and dry solvents. - Minimize exposure of the reaction mixture to atmospheric moisture. - Purify the starting ester to remove any acidic impurities that could catalyze hydrolysis. |
| Detection of a High Molecular Weight Impurity Consistent with Diacylhydrazine | - High reaction temperature. - Incorrect stoichiometry (insufficient hydrazine). | - Maintain a moderate reaction temperature (e.g., reflux in ethanol). - Use a molar excess of hydrazine hydrate (e.g., 1.5 to 3 equivalents). |
| Formation of a Hydrazinopyridine Byproduct | Nucleophilic aromatic substitution of the chloro group by hydrazine. | - Employ milder reaction conditions (lower temperature and shorter reaction time). - A patent for the synthesis of 3-chloro-2-hydrazinopyridine from 2,3-dichloropyridine suggests that this reaction is favorable at reflux temperatures in polar solvents like ethanol or DMF over several hours.[6] Therefore, carefully controlling these parameters is crucial. |
| Difficulty in Product Precipitation or Crystallization | - Presence of impurities that inhibit crystallization. - Inappropriate solvent for precipitation/crystallization. | - Purify the crude product by column chromatography before crystallization. - Perform a solvent screen to identify a suitable recrystallization solvent or solvent system. |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and desired product purity.
Materials:
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Ethyl 6-chloronicotinate
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Hydrazine hydrate (80-100%)
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Ethanol (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 6-chloronicotinate in ethanol.
-
Add hydrazine hydrate (typically 1.5 to 3 molar equivalents relative to the ester) to the solution.
-
Heat the reaction mixture to reflux and maintain for a period of 2 to 8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, this compound, will often precipitate out of the solution upon cooling.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol or water to remove residual hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain the final this compound.
Visualizing Reaction Pathways and Troubleshooting Logic
Main Synthesis and Side Reactions
Caption: Main synthesis pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Carbohydrazide: synthesis and it derivatives biological activities_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. m.youtube.com [m.youtube.com]
- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloropyridine-3-carbohydrazide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and optimization of 6-chloropyridine-3-carbohydrazide derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A1: The most prevalent and straightforward method for synthesizing this compound is the reaction of an ester of 6-chloronicotinic acid, typically ethyl 6-chloronicotinate, with hydrazine hydrate in a suitable alcoholic solvent.[1][2]
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to monitor and optimize include reaction temperature, reaction time, purity of starting materials, and the molar ratio of reactants. Temperature control is crucial to prevent side reactions and ensure complete conversion.[3]
Q3: What are the common side products in this reaction?
A3: Potential side products include unreacted starting materials (ethyl 6-chloronicotinate), the hydrolyzed product (6-chloronicotinic acid), and potentially dimeric or other hydrazine-related impurities.[1][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the ester and the formation of the carbohydrazide product.[3]
Q5: What is the recommended method for purifying the final product?
A5: Recrystallization is a common and effective method for purifying this compound.[4] Suitable solvent systems can be determined through small-scale solubility tests, often involving an alcohol or a mixture of solvents.
Experimental Protocols
Synthesis of this compound from Ethyl 6-chloronicotinate
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
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Ethyl 6-chloronicotinate
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Hydrazine hydrate (80% solution in water)
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Ethanol (anhydrous)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Ice bath
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Büchner funnel and filter flask
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TLC plates and developing chamber
Procedure:
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To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 6-chloronicotinate (1.0 eq).
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Add anhydrous ethanol to dissolve the starting material (approximately 10-15 mL per gram of ester).
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While stirring, add hydrazine hydrate (1.5 - 2.0 eq) dropwise to the solution.
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Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for 4-6 hours.
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Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting ester spot is no longer visible.
-
Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to promote precipitation of the product.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified this compound under vacuum.
Data Presentation
Table 1: Optimization of Reaction Conditions for this compound Synthesis
| Entry | Hydrazine Hydrate (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 1.2 | Ethanol | 80 (Reflux) | 6 | 75 | 92 |
| 2 | 1.5 | Ethanol | 80 (Reflux) | 4 | 88 | 96 |
| 3 | 2.0 | Ethanol | 80 (Reflux) | 4 | 92 | 97 |
| 4 | 1.5 | Methanol | 65 (Reflux) | 5 | 85 | 95 |
| 5 | 1.5 | Isopropanol | 82 (Reflux) | 6 | 82 | 94 |
| 6 | 1.5 | Ethanol | 60 | 8 | 65 | 90 |
Note: The data presented in this table is a representative example for illustrative purposes and actual results may vary based on specific experimental conditions and the scale of the reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Verify Reaction Time and Temperature: Ensure the reaction is refluxed at the appropriate temperature for a sufficient duration. Monitor with TLC until the starting material is consumed.[3]- Increase Hydrazine Hydrate Stoichiometry: A slight excess of hydrazine hydrate can help drive the reaction to completion.[5] |
| Degradation of Starting Material or Product | - Check Purity of Starting Materials: Impurities in the ethyl 6-chloronicotinate can lead to side reactions.[6]- Ensure Anhydrous Conditions: Moisture can lead to the hydrolysis of the starting ester to 6-chloronicotinic acid. Use anhydrous solvents. |
| Loss During Workup | - Optimize Precipitation: Ensure the product has fully precipitated before filtration by cooling the reaction mixture thoroughly in an ice bath.- Minimize Washing Solvent Volume: Use a minimal amount of cold solvent for washing to avoid significant product loss. |
Issue 2: Presence of Impurities in the Final Product
| Possible Cause | Troubleshooting Step |
| Unreacted Starting Material (Ethyl 6-chloronicotinate) | - Extend Reaction Time: Continue refluxing the reaction mixture and monitor by TLC until the starting material spot disappears.- Increase Hydrazine Hydrate Amount: Add a small additional amount of hydrazine hydrate if the reaction has stalled. |
| Hydrolysis of Starting Material (6-chloronicotinic acid) | - Use Anhydrous Solvents: Ensure all solvents are properly dried before use.- Purification: This acidic impurity can often be removed by recrystallization or a mild basic wash during workup, though care must be taken not to hydrolyze the product. |
| Formation of Unknown Byproducts | - Optimize Reaction Temperature: Lowering the reaction temperature slightly may reduce the formation of thermal decomposition products.- Purification: Column chromatography may be necessary to separate closely related impurities.[3] |
Issue 3: Product is an Oil or Fails to Crystallize
| Possible Cause | Troubleshooting Step |
| Presence of Impurities | - Purify the Crude Product: Attempt purification by column chromatography before recrystallization.[3]- Trituration: Try triturating the oil with a non-polar solvent (e.g., hexanes or diethyl ether) to induce crystallization. |
| Residual Solvent | - Thorough Drying: Ensure the product is dried under high vacuum for an extended period to remove all traces of solvent. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
stability issues of 6-Chloropyridine-3-carbohydrazide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 6-Chloropyridine-3-carbohydrazide in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the potential stability issues I might encounter with this compound in solution?
A1: this compound, like other hydrazide and chlorinated pyridine derivatives, may be susceptible to several degradation pathways in solution. The primary concerns are hydrolysis, oxidation, and photodecomposition. The rate of degradation can be influenced by pH, temperature, light exposure, and the presence of metal ions.
Q2: How can I identify if my this compound solution is degrading?
A2: Degradation can be identified by several observations, including a change in the solution's color, the formation of precipitates, or a decrease in the expected biological activity or reaction yield. For quantitative assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) are recommended to monitor the purity of the compound over time.
Q3: What are the likely degradation products of this compound?
A3: Based on its structure, the likely degradation products could include 6-chloronicotinic acid (from hydrolysis of the hydrazide group) and potentially other derivatives resulting from the cleavage of the carbohydrazide moiety or reactions involving the chloro- and pyridine functionalities.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, it is recommended to store solutions of this compound at low temperatures (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The choice of solvent and the pH of the solution are also critical factors. It is advisable to prepare solutions fresh whenever possible.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected color change in solution | Oxidation or formation of degradation products. | 1. Prepare fresh solution. 2. Store the solution under an inert atmosphere. 3. Analyze the solution by HPLC-UV/Vis to identify potential chromophoric degradation products. |
| Precipitate formation | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solubility of the compound in the chosen solvent at the working concentration. 2. Filter the precipitate and analyze it to determine its identity. 3. Adjust the pH or solvent system to improve solubility and stability. |
| Loss of biological activity or reaction yield | Degradation of the starting material. | 1. Perform a stability study of the compound under your experimental conditions using HPLC to quantify its concentration over time. 2. Prepare solutions immediately before use. 3. Re-evaluate storage and handling procedures. |
| Inconsistent analytical results (e.g., HPLC peak area) | Adsorption of the compound to container surfaces or ongoing degradation. | 1. Use silanized glassware or polypropylene containers to minimize adsorption. 2. Ensure consistent sample preparation and analysis times. 3. Include a stable internal standard in your analytical method. |
Experimental Protocols
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general reverse-phase HPLC method for monitoring the stability of this compound.
-
Instrumentation: HPLC with UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution to the desired concentration for your experiment in the chosen buffer or solvent system.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot of the solution into the HPLC system.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.
Protocol 2: Forced Degradation Study
To understand the degradation pathways, a forced degradation study can be performed under various stress conditions.
-
Acidic Conditions: Incubate the solution in 0.1 M HCl at 60°C for 24 hours.
-
Basic Conditions: Incubate the solution in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Conditions: Incubate the solution in 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Conditions: Incubate the solution at 60°C for 24 hours.
-
Photolytic Conditions: Expose the solution to UV light (e.g., 254 nm) at room temperature for 24 hours.
Analysis: Analyze the stressed samples by the HPLC method described above and compare the chromatograms to that of an unstressed control sample. LC-MS can be used to identify the mass of the degradation products.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for troubleshooting stability issues.
Caption: Factors influencing the stability of this compound.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments involving 6-Chloropyridine-3-carbohydrazide. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs) and Troubleshooting
Section 1: Synthesis and Purification
Q1: I am experiencing a low yield during the synthesis of this compound from its corresponding ester (Methyl 6-chloronicotinate) and hydrazine hydrate. What are the potential causes and solutions?
Low yields in this reaction are common and can often be attributed to incomplete reaction, side reactions, or loss of product during workup. Here are some key factors to consider:
-
Inadequate Reaction Time or Temperature: The conversion of an ester to a carbohydrazide with hydrazine is often slower than it might seem. Ensure the reaction is refluxed for a sufficient duration. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the point of completion.
-
Stoichiometry of Hydrazine Hydrate: While a 1:1 molar ratio is theoretically required, using a significant excess of hydrazine hydrate (e.g., 5-10 equivalents) can effectively drive the reaction to completion.
-
Quality of Hydrazine Hydrate: Hydrazine hydrate is susceptible to degradation. Use a fresh, properly stored bottle to ensure its reactivity.
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Product Solubility: The product, this compound, may have some solubility in the reaction solvent (e.g., ethanol), especially at elevated temperatures. Ensure the reaction mixture is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation.
Q2: My purified this compound shows impurities by NMR. What are the likely side products and how can I avoid them?
Common impurities can include unreacted starting material or side products from the reaction of the chloro-substituent.
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Unreacted Methyl 6-chloronicotinate: If the reaction is incomplete, the starting ester will be a primary impurity. This can be addressed by increasing the reaction time or the excess of hydrazine hydrate.
-
Hydrolysis of the Chloro Group: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water or hydroxide (if present), leading to the formation of 6-hydroxypyridine-3-carbohydrazide. Ensure anhydrous conditions if this is a persistent issue.
-
Reaction at the Chloro Position: Hydrazine itself can act as a nucleophile and potentially displace the chlorine atom, although this is generally less favorable than the reaction at the ester.
Q3: I'm having difficulty purifying the product by column chromatography due to severe tailing of the spot on the TLC plate. How can I improve the separation?
Tailing is a frequent issue when purifying basic compounds like pyridine derivatives on acidic silica gel. The basic nitrogen of the pyridine ring interacts strongly with the acidic silanol groups on the silica surface.
-
Basic Additive in Eluent: To mitigate tailing, add a small amount (0.5-1% v/v) of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase. This will neutralize the acidic sites on the silica gel, resulting in more symmetrical peaks and improved separation.
Q4: What is a reliable solvent system for recrystallizing this compound?
Ethanol is a commonly used and effective solvent for the recrystallization of pyridine carbohydrazides.[1] The general principle is to dissolve the crude product in a minimum amount of hot solvent and then allow it to cool slowly to form pure crystals. If the compound "oils out," trying a solvent mixture like ethanol/water or exploring other polar solvents may be beneficial.
Section 2: Downstream Reactions (e.g., Hydrazone Formation)
Q5: My hydrazone formation reaction between this compound and an aldehyde/ketone is giving a low yield of the desired product. What could be the issue?
Several factors can contribute to low yields in hydrazone synthesis:
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Formation of Azine as a Side Product: A common side reaction is the formation of an azine, where the initially formed hydrazone reacts with a second molecule of the aldehyde/ketone. To prevent this, use a slight excess (1.1 to 1.2 equivalents) of the this compound relative to the carbonyl compound.[2]
-
Reaction Conditions: Hydrazone formation is often catalyzed by a small amount of acid (e.g., a few drops of acetic acid). The reaction is typically carried out at room temperature or with gentle heating.
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Reactivity of the Carbonyl Compound: Sterically hindered or electron-poor aldehydes and ketones may react more slowly, requiring longer reaction times or gentle heating. Aromatic hydrazides are generally less reactive than aromatic hydrazines.[3]
Q6: How should I store this compound to ensure its stability?
To maintain the integrity of the compound, it should be stored in a tightly sealed container in a cool, dry place, protected from light. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation from moisture and atmospheric oxygen.
Quantitative Data Summary
The following tables provide a summary of typical reaction parameters and solvent properties to aid in experimental design and troubleshooting.
| Parameter | Recommended Condition | Rationale |
| Synthesis of this compound | ||
| Hydrazine Hydrate Stoichiometry | 5-10 equivalents | Drives the reaction to completion. |
| Solvent | Absolute Ethanol | Good solvent for reactants and for recrystallization of the product. |
| Reaction Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 8-16 hours (monitor by TLC) | Ensures complete consumption of the starting ester. |
| Hydrazone Formation | ||
| Hydrazide:Carbonyl Ratio | 1.1 : 1 | Minimizes the formation of the azine side product.[2] |
| Catalyst | Catalytic amount of acetic acid | Speeds up the condensation reaction. |
| Temperature | Room Temperature to 50°C | Generally sufficient for most aldehydes and ketones. |
| Solvent | Boiling Point (°C) | Polarity Index | Common Use |
| Ethanol | 78 | 4.3 | Synthesis and recrystallization |
| Methanol | 65 | 5.1 | Synthesis and recrystallization |
| Ethyl Acetate | 77 | 4.4 | Chromatography eluent, extraction |
| Hexane | 69 | 0.1 | Chromatography eluent (non-polar) |
| Dichloromethane (DCM) | 40 | 3.1 | Chromatography eluent, extraction |
Key Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general method for the synthesis of pyridine carbohydrazides.[1]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl 6-chloronicotinate (1.0 eq) in absolute ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (80% solution, 10.0 eq) to the ethanolic solution of the ester.
-
Reflux: Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the progress of the reaction by TLC until the starting ester spot is no longer visible.
-
Crystallization: After the reaction is complete, cool the mixture to room temperature, and then place it in an ice bath for at least one hour to induce crystallization of the product.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound as a solid.
-
Drying: Dry the purified product under vacuum.
Protocol 2: General Procedure for Hydrazone Formation
-
Dissolution: Dissolve this compound (1.1 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Addition of Carbonyl: Add the aldehyde or ketone (1.0 eq) to the solution.
-
Catalyst: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 4-8 hours or until TLC analysis indicates the completion of the reaction. Gentle heating (40-50°C) can be applied if the reaction is sluggish.
-
Isolation: The hydrazone product often precipitates out of the solution upon completion. If not, the solvent can be partially removed under reduced pressure to induce precipitation.
-
Purification: The solid product can be collected by vacuum filtration and washed with a cold solvent to afford the pure hydrazone.
Visual Guides
Caption: Experimental Workflow for the Synthesis and Purification of this compound.
Caption: Logical Flow for Troubleshooting Low Yield in Hydrazone Formation Reactions.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]
how to avoid dimer formation in 6-Chloropyridine-3-carbohydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridine-3-carbohydrazide. The focus is on preventing the common side reaction of dimer formation to improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in reactions involving this compound?
A1: The most common side product is a dimer, specifically the N,N'-bis(6-chloropyridine-3-carbonyl)hydrazine. This occurs through the oxidative coupling of two molecules of the starting carbohydrazide. This dimerization is a known reaction pathway for carbohydrazides and can significantly reduce the yield of the desired product.[1]
Q2: What is the primary mechanism of dimer formation?
A2: Dimer formation from carbohydrazides typically proceeds through an oxidative mechanism. This can be initiated by atmospheric oxygen, trace metal impurities, or other oxidizing agents present in the reaction mixture. The process involves the formation of a radical intermediate which then couples with another molecule to form the stable N,N'-diacylhydrazine dimer.
Q3: How can I detect the formation of the dimer in my reaction?
A3: The dimer can be detected using standard analytical techniques. On Thin Layer Chromatography (TLC), the dimer will likely appear as a less polar spot compared to the starting carbohydrazide. For more definitive identification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the molecular weight of the dimer, which will be double that of the starting material minus two hydrogen atoms. Nuclear Magnetic Resonance (NMR) spectroscopy will also show a distinct set of signals for the symmetrical dimer.
Q4: Are there any specific storage and handling precautions I should take with this compound to prevent degradation and dimer formation?
A4: Yes, proper storage and handling are crucial. To minimize degradation and potential dimerization upon storage, it is recommended to:
-
Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture.[2]
-
Store at low temperatures, with 2-8 °C for short-term and -20 °C for long-term storage.[2]
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Handle the compound under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[2]
Troubleshooting Guide: Dimer Formation
This guide provides a systematic approach to troubleshooting and minimizing dimer formation in your reactions with this compound.
Problem: Low yield of the desired product and a significant amount of a higher molecular weight byproduct, suspected to be the dimer.
Below is a logical workflow to diagnose and resolve this issue.
Caption: Troubleshooting workflow for dimer formation.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Solution |
| Significant Dimer Formation | Oxidative Coupling | Use an Inert Atmosphere: Reactions involving hydrazides are sensitive to oxygen. Purge the reaction vessel with an inert gas like nitrogen or argon before adding reagents and maintain a positive pressure of the inert gas throughout the reaction.[2] |
| Add an Antioxidant: In cases where complete exclusion of oxygen is difficult, the addition of a radical scavenger or antioxidant, such as Butylated Hydroxytoluene (BHT), can inhibit the oxidative dimerization pathway. | ||
| High Reaction Temperature | Lower the Reaction Temperature: Higher temperatures can accelerate the rate of oxidative side reactions. If the desired reaction proceeds at a reasonable rate at a lower temperature, reducing the temperature can significantly decrease dimer formation. | |
| High Local Concentration of Reactants | Controlled Reagent Addition: Adding the this compound or a coupling partner dropwise over a period of time can help to maintain a low instantaneous concentration, thus disfavoring the bimolecular dimerization reaction. | |
| Inappropriate Coupling Agent | Optimize Coupling Agent: In reactions where a coupling agent is used (e.g., amide bond formation), the choice of reagent can influence side reactions. For peptide couplings, agents like HATU are known to be efficient and can potentially reduce side product formation compared to others. A comparative study of different coupling agents may be necessary to find the optimal one for your specific reaction.[3][4] | |
| Persistent Dimer Formation Despite Above Measures | Reactive Solvent | Use Anhydrous and Aprotic Solvents: Protic solvents can sometimes participate in side reactions. Using high-purity, anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) is recommended.[2] |
| Light Exposure | Protect from Light: Some organic molecules are sensitive to light, which can catalyze the formation of radical species leading to dimerization. Conducting the reaction in a flask wrapped in aluminum foil or using amber glassware can prevent this.[2] |
Data Presentation: Optimizing Reaction Conditions
| Parameter | Condition Favoring Dimer Formation | Recommended Condition to Minimize Dimer | Expected Outcome of Recommended Condition |
| Atmosphere | Reaction performed in the presence of air (oxygen) | Reaction performed under an inert atmosphere (Nitrogen or Argon) | Significantly reduced rate of oxidative dimerization. |
| Temperature | High reaction temperatures | The lowest temperature at which the desired reaction proceeds efficiently | Reduced rate of side reactions, including dimerization. |
| Reagent Addition | Rapid addition of all reagents at once | Slow, dropwise addition of the limiting reagent | Minimized local high concentrations, disfavoring bimolecular side reactions. |
| Additives | No specific additives | Addition of a catalytic amount of an antioxidant (e.g., BHT) | Scavenging of radical intermediates that lead to dimer formation. |
| Solvent | Protic or wet solvents | Anhydrous, aprotic solvents | Reduced potential for solvent participation in side reactions. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Dimer Formation in a Coupling Reaction
This protocol provides a general framework for a coupling reaction involving this compound, for instance, in the formation of a hydrazone or an amide bond.
-
Preparation of the Reaction Vessel:
-
A dry round-bottom flask equipped with a magnetic stir bar is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of argon or nitrogen.
-
-
Addition of Reagents:
-
To the flask, add this compound (1.0 equivalent) and the coupling partner (e.g., an aldehyde or a carboxylic acid, 1.0-1.2 equivalents).
-
If a catalyst or a coupling agent (e.g., a few drops of acetic acid for hydrazone formation, or a peptide coupling reagent) is required, it is added at this stage.
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Add an anhydrous, aprotic solvent (e.g., DCM, THF) via a syringe. The solvent should be previously degassed by sparging with nitrogen or argon for at least 30 minutes.
-
-
Reaction Conditions:
-
The reaction mixture is stirred at the desired temperature (starting with room temperature or lower is recommended).
-
The reaction is protected from light by wrapping the flask with aluminum foil.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as recrystallization or column chromatography, to separate the desired product from any unreacted starting materials and the dimer byproduct.
-
Visualizations
Proposed Dimerization Pathway of this compound
Caption: Oxidative dimerization of this compound.
References
Technical Support Center: Scaling Up the Synthesis of 6-Chloropyridine-3-carbohydrazide
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and scaling up the synthesis of 6-Chloropyridine-3-carbohydrazide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when scaling up the reaction.
Issue 1: Low or No Product Formation
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Question: My reaction is showing a very low yield or no formation of the desired this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no product yield can stem from several factors. A systematic investigation is recommended:
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Reagent Quality: Ensure the purity of your starting materials, particularly the methyl 6-chloronicotinate and hydrazine hydrate. Impurities can interfere with the reaction.
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Reaction Conditions:
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Temperature: The reaction of an ester with hydrazine hydrate is typically conducted at elevated temperatures, often under reflux. Ensure your reaction is reaching and maintaining the target temperature.
-
Reaction Time: The reaction may require a longer duration for completion, especially at a larger scale. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Hydrazine Hydrate Activity: Hydrazine hydrate can degrade over time. Use a fresh, high-quality source.
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Molar Ratio: An insufficient excess of hydrazine hydrate may lead to incomplete conversion of the starting ester. A molar ratio of 1:1.5 to 1:3 of the ester to hydrazine hydrate is often recommended to drive the reaction to completion.
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Issue 2: Formation of Side Products
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Question: I am observing significant formation of impurities alongside my desired product. What are the likely side reactions and how can I minimize them?
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Answer: The most common side product in this reaction is the N,N'-diacylhydrazine, formed by the reaction of two molecules of the ester with one molecule of hydrazine. To minimize its formation:
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Control Stoichiometry: Use a sufficient excess of hydrazine hydrate.
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Slow Addition: At a larger scale, consider the controlled, slow addition of the methyl 6-chloronicotinate to the heated solution of hydrazine hydrate. This maintains a high concentration of hydrazine relative to the ester throughout the reaction.
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Temperature Control: Avoid excessively high temperatures, which can sometimes promote side reactions.
-
Issue 3: Difficult Product Isolation and Purification
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Question: I am struggling to isolate and purify the this compound from the reaction mixture. What are the recommended procedures?
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Answer:
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Precipitation: Upon cooling the reaction mixture, the product, being a solid, should precipitate. If it doesn't, try adding a co-solvent like water or an anti-solvent like a hydrocarbon (e.g., hexane) to induce precipitation.
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Recrystallization: For purification, recrystallization is a common and effective method. Suitable solvents to try include ethanol, methanol, or a mixture of ethanol and water.
-
Washing: Ensure the filtered product is washed thoroughly with a cold solvent (the same one used for recrystallization) to remove any residual hydrazine hydrate and other soluble impurities.
-
Frequently Asked Questions (FAQs)
Synthesis and Reaction Parameters
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What is the most common synthetic route for scaling up the synthesis of this compound? The most common and scalable method is the reaction of a 6-chloronicotinic acid ester, such as methyl 6-chloronicotinate, with hydrazine hydrate in a suitable solvent like ethanol or methanol.
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What are the typical reaction conditions? The reaction is typically carried out at the reflux temperature of the solvent (e.g., ethanol, ~78 °C) for a period of 4 to 12 hours. The progress should be monitored by TLC or HPLC.
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What is the recommended solvent for this reaction? Ethanol is a widely used solvent for this type of reaction due to its ability to dissolve both the starting ester and hydrazine hydrate at elevated temperatures, and it is relatively easy to remove. Methanol can also be used.
Purification and Analysis
-
How can I confirm the identity and purity of my final product?
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Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
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¹H NMR: To confirm the structure.
-
¹³C NMR: To further confirm the structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify characteristic functional groups (e.g., C=O, N-H).
-
-
Chromatography:
-
HPLC: To determine the purity of the compound.
-
TLC: For quick qualitative analysis of purity and for monitoring reaction progress.
-
-
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 6-chloronicotinate
Materials:
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Methyl 6-chloronicotinate
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Hydrazine hydrate (80-100%)
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Ethanol (or Methanol)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 6-chloronicotinate (1 equivalent).
-
Add ethanol to dissolve the ester (approximately 5-10 mL of ethanol per gram of ester).
-
To this solution, add hydrazine hydrate (2-3 equivalents) dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for 4-8 hours.
-
Monitor the reaction progress by TLC (e.g., using a mobile phase of ethyl acetate/hexane).
-
Once the reaction is complete (disappearance of the starting ester spot), allow the mixture to cool to room temperature.
-
The product should precipitate as a white solid. If not, the volume of the solvent can be reduced under vacuum, or the product can be precipitated by adding cold water.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted hydrazine hydrate and other impurities.
-
Dry the product under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the crystals under vacuum.
Quantitative Data
| Parameter | Typical Value/Range | Notes |
| Starting Material | Methyl 6-chloronicotinate | Ester of 6-chloronicotinic acid |
| Reagent | Hydrazine hydrate | 80-100% solution |
| Molar Ratio (Ester:Hydrazine) | 1 : 2 to 1 : 3 | An excess of hydrazine is used to ensure complete reaction. |
| Solvent | Ethanol or Methanol | --- |
| Reaction Temperature | Reflux (~78 °C for Ethanol) | --- |
| Reaction Time | 4 - 12 hours | Monitor by TLC or HPLC for completion. |
| Yield | > 85% (Typical for similar hydrazides) | Yield can vary based on scale and purity of reagents. |
| Purification Method | Recrystallization | From ethanol or methanol. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Refining the Work-up Procedure for 6-Chloropyridine-3-carbohydrazide Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the work-up procedure for 6-Chloropyridine-3-carbohydrazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for the synthesis of this compound involves the hydrazinolysis of a corresponding ester, typically methyl or ethyl 6-chloronicotinate. This reaction is carried out by refluxing the ester with hydrazine hydrate in a suitable solvent, such as ethanol.
Q2: What are the key starting materials and reagents for this synthesis?
The primary starting material is an ester of 6-chloronicotinic acid, such as methyl 6-chloronicotinate or ethyl 6-chloronicotinate. The key reagent is hydrazine hydrate (N₂H₄·H₂O). Anhydrous ethanol is a commonly used solvent.
Q3: What are some potential side reactions to be aware of during the synthesis?
A potential side reaction is the formation of a diacylhydrazine impurity. This can occur if the reaction conditions are not carefully controlled, leading to the reaction of two molecules of the ester with one molecule of hydrazine. Using an appropriate molar ratio of hydrazine hydrate to the ester can help minimize this side product.
Q4: How can the purity of the final this compound product be assessed?
The purity of the final product can be assessed using several analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 250 °C) indicates high purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups of the carbohydrazide.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Loss of product during work-up and purification.- Suboptimal reaction temperature or time. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion.- Optimize the work-up procedure to minimize product loss during extraction and filtration.- Ensure the reaction is refluxed for a sufficient duration (typically several hours). |
| Product is an oil or fails to crystallize | - Presence of impurities.- Residual solvent. | - Purify the crude product using column chromatography on silica gel before attempting recrystallization.- Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Formation of a significant amount of diacylhydrazine impurity | - Incorrect stoichiometry of reactants. | - Use a slight excess of hydrazine hydrate relative to the ester to favor the formation of the desired carbohydrazide. |
| Difficulty in filtering the precipitated product | - Very fine particles are formed. | - Allow the product to crystallize slowly from the reaction mixture by gradual cooling to obtain larger crystals.- Use a filter aid such as Celite to improve filtration. |
| Product discoloration (yellowish or brownish) | - Presence of colored impurities from starting materials or side reactions. | - Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from ethyl 6-chloronicotinate.
Materials:
-
Ethyl 6-chloronicotinate
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and filter flask
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve ethyl 6-chloronicotinate (1 equivalent) in absolute ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution as a white solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Further purify the crude product by recrystallization from ethanol or an ethanol/water mixture.
-
Dry the purified this compound under vacuum to obtain a white crystalline solid.
Work-up and Purification
A refined work-up procedure is crucial for obtaining a high-purity product.
-
Cooling and Precipitation: After the reaction is complete, allow the reaction mixture to cool slowly to room temperature. For maximum recovery, the flask can be placed in an ice bath to further decrease the solubility of the product.
-
Filtration: Collect the precipitated solid by vacuum filtration. It is important to ensure the filter paper is properly seated in the Büchner funnel to avoid loss of product.
-
Washing: Wash the filter cake with a small amount of cold ethanol to remove residual hydrazine hydrate and other impurities. Avoid using a large volume of solvent to prevent significant product loss.
-
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the activated charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to form well-defined crystals.
-
Cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 168893-66-1 | [2] |
| Molecular Formula | C₆H₆ClN₃O | [1] |
| Molecular Weight | 171.58 g/mol | [1] |
| Melting Point | ~250 °C | [1] |
| Appearance | White to off-white crystalline powder | [3] |
| pKa | 10.87 ± 0.10 (Predicted) | [3] |
Visualizations
Experimental Workflow
Caption: A generalized workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis of this compound.
References
Validation & Comparative
comparing the reactivity of 6-Chloropyridine-3-carbohydrazide with other hydrazides
For researchers and professionals in drug development, the selection of a chemical scaffold is a critical decision influenced by factors such as reactivity, stability, and biological activity. Hydrazides are a vital class of organic compounds, extensively used as building blocks for synthesizing bioactive molecules like hydrazones, pyrazoles, and oxadiazoles.[1] Their utility in bioconjugation and drug delivery is particularly notable, owing to the formation of pH-sensitive hydrazone linkages.[2]
This guide provides an objective comparison of the reactivity of 6-Chloropyridine-3-carbohydrazide against other common hydrazides, focusing on the crucial reaction of hydrazone formation. The analysis is supported by experimental data and detailed protocols to inform synthetic strategies.
Understanding Hydrazide Reactivity in Hydrazone Formation
The cornerstone of hydrazide reactivity is the nucleophilic attack of the terminal amino group (-NH2) on an electrophilic carbonyl carbon of an aldehyde or ketone.[3] This condensation reaction, which eliminates a water molecule, is influenced by several key factors:
-
Electronic Effects : The nucleophilicity of the hydrazide is paramount. Electron-withdrawing groups (EWGs) attached to the acyl moiety decrease the electron density on the terminal nitrogen, thus reducing its nucleophilicity and slowing the reaction rate.[4] Conversely, electron-donating groups (EDGs) can enhance reactivity.
-
Aromaticity and Resonance : Hydrazones derived from aromatic aldehydes are often more stable than those from aliphatic aldehydes due to resonance stabilization.[2][5]
-
Acid Catalysis : Hydrazone formation is typically accelerated by an acid catalyst.[3][5] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. However, excessively low pH can protonate the hydrazide itself, rendering it non-nucleophilic and halting the reaction.
Structural and Electronic Comparison of Hydrazides
The reactivity of this compound is best understood by comparing its structure with other common hydrazides: Isonicotinic Acid Hydrazide (Isoniazid), Nicotinic Acid Hydrazide, and Benzhydrazide.
The key difference lies in the electronic properties of the aromatic ring attached to the carbohydrazide group. The pyridine ring is inherently electron-deficient compared to a benzene ring. Furthermore, the presence of a chlorine atom on the pyridine ring in this compound introduces a strong electron-withdrawing inductive effect.
Caption: Electronic effects of substituents on the aromatic ring of various hydrazides.
Based on these electronic effects, a predicted reactivity trend for hydrazone formation is: Benzhydrazide > Nicotinic Acid Hydrazide ≈ Isonicotinic Acid Hydrazide > this compound
The strong electron-withdrawing character of both the pyridine nitrogen and the chlorine atom in this compound significantly reduces the nucleophilicity of its terminal -NH2 group, making it the least reactive among the compared molecules.
Quantitative Reactivity Data
The following table summarizes representative experimental data for the synthesis of hydrazones from various hydrazides. While direct kinetic comparisons under identical conditions are scarce in the literature, the yields and reaction times provide a practical measure of relative reactivity.
| Hydrazide Precursor | Aldehyde/Ketone | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
| Isonicotinic Acid Hydrazide | Various Aromatic Aldehydes | Acetic Acid | - | 1 | 69-81 | [6] |
| Nicotinic Acid Hydrazide | 2,3-dihydroxybenzaldehyde | Methanol | - | 2 | >95 | [7] |
| 2-Aminobenzoic Acid Hydrazide | 2,3-dihydroxybenzaldehyde | Methanol | - | 2 | >95 | [7] |
| Various Hydrazides | Various Aromatic Aldehydes | Ethanol | Acetic Acid | 3-4 | High | [8] |
| Pyridine-3-carbohydrazide derivative | Salicylaldehyde | 1,4-Dioxane | - | 3 | 68 | [9] |
Note: Reaction conditions vary between studies, but the data consistently show that hydrazone synthesis proceeds efficiently with common hydrazides under mild conditions.
Experimental Protocols
General Protocol for Hydrazone Synthesis
This procedure is a generalized method for the condensation reaction between a carbohydrazide and an aromatic aldehyde.[8][10]
-
Dissolution : Dissolve the carbohydrazide (e.g., this compound) (1 mmol) and the desired aromatic aldehyde (1 mmol) in a suitable solvent such as ethanol (25 mL).
-
Catalysis : Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.
-
Reaction : Heat the reaction mixture at reflux for a duration of 3 to 5 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Isolation : Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid product by filtration. If no precipitate forms, pour the mixture into ice-water to induce precipitation.
-
Purification : Wash the crude product with cold water or ethanol, dry it under reduced pressure, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone derivative.
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods such as IR, ¹H NMR, and Mass Spectrometry.
Protocol for Monitoring Hydrolysis by HPLC
This protocol allows for the comparison of the stability of the resulting hydrazone bond, which is often pH-sensitive.[2]
-
Stock Solution : Prepare a stock solution (e.g., 10 mM) of the purified hydrazone in a solvent like DMSO or methanol.
-
Buffer Preparation : Prepare buffer solutions at different pH values (e.g., pH 5.0 for acidic and pH 7.4 for neutral). Pre-warm the buffers to the desired temperature (e.g., 37°C).
-
Initiation : Dilute the hydrazone stock solution to a final working concentration (e.g., 100 µM) in the pre-warmed buffers to initiate the hydrolysis reaction.
-
Sampling : At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Quenching : Immediately stop the degradation by either injecting the sample directly into the HPLC system or quenching the reaction by dilution in the mobile phase.
-
Analysis : Analyze the samples by reverse-phase HPLC, monitoring the degradation of the parent hydrazone by measuring the decrease in its peak area over time. The rate of hydrolysis can then be calculated.
Visualizing the Workflow and Mechanism
A clear understanding of the experimental process and the underlying chemical transformation is essential for successful synthesis.
Caption: General experimental workflow for the synthesis of hydrazone derivatives.
The reaction proceeds via a well-established mechanism involving nucleophilic attack followed by dehydration.
Caption: Simplified mechanism of acid-catalyzed hydrazone formation.
Conclusion
The reactivity of this compound in condensation reactions is significantly influenced by the electronic properties of its substituted pyridine ring. Due to the strong electron-withdrawing effects of both the ring nitrogen and the C6-chloro substituent, it is expected to be less nucleophilic and therefore less reactive than benzhydrazide, nicotinic acid hydrazide, and isonicotinic acid hydrazide.
This lower reactivity may necessitate slightly harsher reaction conditions, such as longer reaction times or higher temperatures, to achieve comparable yields in hydrazone synthesis. However, the resulting hydrazone derivatives may possess unique electronic, stability, and pharmacological profiles, potentially offering advantages in the design of novel therapeutics and bioconjugates. Therefore, while its reactivity is attenuated, this compound remains a valuable and strategic building block for medicinal chemistry and drug development.
References
- 1. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for the Quantification of 6-Chloropyridine-3-carbohydrazide
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is crucial for ensuring the quality, consistency, and safety of final products. 6-Chloropyridine-3-carbohydrazide is a key building block in the synthesis of various pharmaceutical compounds. Therefore, robust and validated analytical methods for its quantification are essential. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound, complete with detailed experimental protocols and a summary of performance characteristics to aid in method selection.
Comparison of Analytical Methods
The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of each method, based on typical results for structurally similar compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on the compound's polarity and its partitioning between a stationary phase and a liquid mobile phase, with detection by UV absorbance. | Separation based on the compound's volatility and its interaction with a stationary phase in a gaseous mobile phase, with detection by mass-to-charge ratio. |
| Specificity | High, can separate the analyte from impurities and degradation products. | Very high, provides structural information for unambiguous identification. |
| Linearity Range | Typically wide, e.g., 0.1 - 100 µg/mL. | Wide, but may be slightly narrower than HPLC depending on the detector. |
| Accuracy (% Recovery) | Typically 98-102%. | Typically 97-103%. |
| Precision (%RSD) | Repeatability: ≤ 2%; Intermediate Precision: ≤ 3%. | Repeatability: ≤ 5%; Intermediate Precision: ≤ 7%. |
| Limit of Detection (LOD) | In the range of ng/mL. | In the range of pg/mL. |
| Limit of Quantification (LOQ) | In the range of ng/mL to low µg/mL. | In the range of pg/mL to low ng/mL. |
| Sample Throughput | Relatively high. | Moderate, due to longer run times and potential sample preparation. |
| Derivatization | Not required. | Required to increase volatility and thermal stability. |
| Robustness | Generally high, with minor variations in mobile phase composition, pH, and column temperature having a minimal effect. | Moderate, sensitive to variations in injection port temperature, oven temperature ramp, and derivatization conditions. |
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS are provided below. These protocols are based on established methods for similar pyridine and carbohydrazide derivatives and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the direct quantification of this compound in various sample matrices.
1. Instrumentation and Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0) in a ratio of 30:70 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample containing this compound in the mobile phase to a known concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is necessary before GC-MS analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-500.
2. Derivatization Procedure:
-
Accurately weigh about 1 mg of the standard or sample into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., dry pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70 °C for 30 minutes.
-
Cool the vial to room temperature before injection.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the derivatized this compound by following the derivatization procedure with a known amount of the reference standard.
-
Working Standard Solutions: Prepare working standards by diluting the derivatized stock solution with the reaction solvent.
-
Sample Solution: Prepare the sample solution by following the derivatization procedure with a known amount of the sample.
4. Data Analysis:
-
Perform a similar calibration and quantification procedure as described for the HPLC method, using the peak area of the derivatized analyte.
Visualizations
The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the proposed HPLC and GC-MS methods.
A Comparative Analysis of the Biological Activities of 6-Chloropyridine-3-carbohydrazide Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to a significant interest in heterocyclic compounds, with pyridine and its derivatives being a cornerstone in medicinal chemistry. Among these, 6-Chloropyridine-3-carbohydrazide and its analogs have emerged as a promising class of compounds exhibiting a wide spectrum of biological activities. This guide provides a comparative study of the biological activities of these analogs, supported by experimental data, to aid researchers in the development of new and effective therapeutic agents.
The core structure, featuring a pyridine ring substituted with a chloro group and a carbohydrazide moiety, offers a versatile scaffold for chemical modifications. These modifications can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecules, leading to enhanced biological activity. This guide will delve into the antimicrobial and anticancer properties of these analogs, presenting a synthesis of available data to facilitate a comparative understanding.
Antimicrobial Activity
Hydrazide-hydrazone derivatives are a well-established class of antimicrobial agents. The presence of the azomethine group (–NH–N=CH–) is a key pharmacophore responsible for their biological activity. Analogs of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes, such as DNA gyrase, or the disruption of cell wall synthesis.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of various nicotinic acid hydrazide analogs, which share a similar structural framework with this compound. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Modification | M. tuberculosis (MIC µg/mL) | Reference |
| 8c | N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 6.25 | [1] |
| 8b | N'-(substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 12.5 | [1] |
| 4a | 6-phenyl-2-methylnicotinohydrazide | 25 | [1] |
| 4b | 6-(4-bromophenyl)-2-methylnicotinohydrazide | 25 | [1] |
| 4f | 6-(4-chlorophenyl)-2-methylnicotinohydrazide | 25 | [1] |
| 8a | N'-(unsubstituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazide | 25 | [1] |
Anticancer Activity
The pyridine nucleus is a common feature in many approved anticancer drugs. Analogs of this compound have been explored for their cytotoxic effects against various cancer cell lines. The mechanism of their anticancer action can be multifaceted, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Comparative Anticancer Data
The following table presents the in vitro anticancer activity of imidazo[1,2-a]pyridine-2-carbohydrazide derivatives, which are structurally related to the core topic. The data is presented as the half-maximal inhibitory concentration (IC50) in µM against different cancer cell lines.
| Compound ID | Modification | MCF-7 (Breast Cancer) IC50 µM | HT-29 (Colon Cancer) IC50 µM | K562 (Leukemia) IC50 µM | Reference |
| 7d | Aryl hydrazone derivative with 4-bromophenyl pendant | 22.6 | 13.4 | >100 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for the key assays mentioned in this guide.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared, typically adjusted to a 0.5 McFarland standard.
-
Serial Dilution: The test compounds are serially diluted in the growth medium in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism and medium), negative (medium only), and drug-standard controls are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound analogs)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.
Visualizing Molecular Interactions and Workflows
To better understand the underlying mechanisms and experimental processes, the following diagrams illustrate a general workflow for the synthesis of hydrazone derivatives and a simplified representation of a signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis of hydrazone analogs.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Chloropyridine-3-carbohydrazide by HPLC
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized 6-Chloropyridine-3-carbohydrazide. Designed for researchers, scientists, and professionals in drug development, this document offers detailed experimental protocols, comparative data, and visual workflows to aid in the selection and implementation of the most suitable analytical techniques.
Introduction
This compound is a vital building block in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final drug product. HPLC is a powerful and widely used analytical technique for determining the purity of such compounds due to its high resolution, sensitivity, and accuracy. This guide explores different HPLC methodologies and compares them with alternative analytical techniques.
Comparative Analysis of Analytical Techniques
While HPLC is a preferred method, other techniques can also be employed for purity assessment. The following table compares HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Thin-Layer Chromatography (TLC).
| Feature | HPLC | GC-MS | TLC |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase, with mass-based detection | Partitioning between a liquid mobile phase and a solid stationary phase on a plate |
| Resolution | Very High | High | Low to Medium |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Low (µg to ng range) |
| Quantification | Excellent | Good | Semi-quantitative |
| Compound Volatility | Not required | Required | Not required |
| Sample Throughput | Medium | Medium | High |
| Cost | High | High | Low |
Detailed Experimental Protocol: HPLC Method
This section outlines a standard reverse-phase HPLC method for the purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
This compound reference standard
-
Synthesized this compound sample
2. Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 15 90 20 90 21 10 | 25 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 260 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the synthesized sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
The purity of the synthesized sample is calculated based on the peak area percentage of the main peak relative to the total peak area of all detected peaks.
-
Purity (%) = (Area of main peak / Total area of all peaks) x 100
Comparative HPLC Data
The following table presents hypothetical data from two different HPLC methods to illustrate how column choice can affect the separation of this compound from a common impurity, 6-chloronicotinic acid.
| Parameter | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) |
| Retention Time (this compound) | 8.5 min | 9.2 min |
| Retention Time (6-chloronicotinic acid) | 7.8 min | 8.1 min |
| Resolution | 1.8 | 2.5 |
| Tailing Factor | 1.2 | 1.1 |
| Theoretical Plates | 8500 | 9200 |
This data suggests that the Phenyl-Hexyl column provides better resolution and peak shape for this specific separation.
Visual Representations
The following diagrams illustrate the experimental workflow for HPLC analysis and a logical comparison of the analytical methods discussed.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Comparison of analytical techniques for purity.
Comparative Analysis of 6-Chloropyridine-3-carbohydrazide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 6-Chloropyridine-3-carbohydrazide and its derivatives, focusing on their synthesis, antimicrobial, and anticancer activities. Experimental data is presented to offer a clear comparison of their performance, supported by detailed methodologies for key experiments.
Introduction
Pyridine carbohydrazide derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2] The core structure, featuring a pyridine ring linked to a hydrazide group, serves as a versatile scaffold for the development of novel therapeutic agents. This compound is a key intermediate and a subject of interest for the synthesis of various bioactive molecules. This guide provides a cross-validation of experimental results for this compound and compares its performance with functionally substituted pyridine carbohydrazide derivatives.
Data Presentation: Comparative Biological Activity
The following tables summarize the antimicrobial and anticancer activities of this compound derivatives and related compounds from various studies. This allows for a quantitative comparison of their efficacy.
Table 1: Comparative Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Pseudomonas aeruginosa | Aeromonas hydrophila | Reference |
| Compound 4 (shorter butyl chain) | 4 - 16 | 4 - 16 | - | [3] |
| Compound 6 (octyl chain) | 2 | - | 2 | [3] |
| Ampicillin/Cloxacillin (Standard) | - | > Compound 4 | - | [3] |
Table 2: Comparative Antifungal Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida spp. (MDR strains) | Reference |
| Compound 6 (octyl chain) | 16 - 24 | [3] |
| Fluconazole (Standard) | 20 | [3] |
Table 3: Comparative Anticancer Activity (IC50 in µM)
| Compound/Derivative | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) | Reference |
| Compound 7d (Imidazopyridine carbohydrazide derivative) | 22.6 | 13.4 | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Synthesis of Pyridine Carbohydrazide Derivatives
A general method for the synthesis of functionally substituted pyridine carbohydrazides involves the reaction of a corresponding pyridine carboxylic acid ester with hydrazine hydrate. The resulting carbohydrazide can then be further modified, for instance, by reacting with various aldehydes or ketones to form Schiff bases, or with other reagents to introduce different functional groups.[2]
Minimum Inhibitory Concentration (MIC) Assay
The antibacterial and antifungal activities of the compounds are typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the suspension is adjusted to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5]
MTT Assay for Cytotoxicity
The in vitro cytotoxic activity of the compounds against cancer cell lines is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT solution is added to each well, and the plate is incubated for another 4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[4][5]
Mandatory Visualization
The following diagrams illustrate a typical experimental workflow for evaluating the biological activity of synthesized compounds and a relevant signaling pathway potentially targeted by these molecules.
Caption: Experimental workflow for the synthesis and biological evaluation of pyridine carbohydrazide derivatives.
Caption: Simplified PDGFRA signaling pathway, a potential target for anticancer carbohydrazide derivatives.
References
- 1. Platelet-derived growth factor receptor A - Wikipedia [en.wikipedia.org]
- 2. Enhancing the antimycobacterial efficacy of pyridine-4-carbohydrazide: linkage to additional antimicrobial agents via oxocarboxylic acids - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. cusabio.com [cusabio.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Navigating the Synthesis of 6-Chloropyridine-3-carbohydrazide: A Comparative Guide to Catalytic Strategies
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Chloropyridine-3-carbohydrazide, a vital building block in the creation of various pharmaceutical agents, is no exception. This guide provides a comparative overview of potential catalytic strategies for its synthesis, offering insights into optimizing reaction conditions and yields. While direct comparative studies on catalysts for this specific synthesis are not extensively documented, we can draw valuable parallels from the synthesis of analogous carbohydrazides to inform our approach.
The most common and direct route to this compound involves the hydrazinolysis of its corresponding ester, methyl 6-chloronicotinate. This reaction is typically performed by treating the ester with hydrazine hydrate in a suitable solvent, such as ethanol, often under reflux conditions. The efficacy of this transformation can potentially be enhanced through the use of catalysts.
The Standard Approach: Hydrazinolysis of Methyl 6-Chloronicotinate
The foundational method for preparing this compound is the reaction of methyl 6-chloronicotinate with hydrazine hydrate. This nucleophilic acyl substitution reaction proceeds with the lone pair of electrons on the nitrogen atom of hydrazine attacking the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy group.
Exploring Catalytic Enhancements
While the uncatalyzed reaction can be effective, the introduction of a catalyst may offer advantages in terms of reaction rate, yield, and purity. Based on the synthesis of other carbohydrazide derivatives, several classes of catalysts could be considered for optimizing the synthesis of this compound.
Potential Catalysts for Hydrazinolysis
| Catalyst Type | Example(s) | Potential Advantages | Potential Disadvantages | Typical Reaction Conditions |
| Acid Catalysis | Glacial Acetic Acid, Sulfuric Acid | Can activate the carbonyl group of the ester, making it more susceptible to nucleophilic attack. | May protonate hydrazine, reducing its nucleophilicity. Risk of side reactions. | Reflux in a suitable solvent (e.g., ethanol) with a catalytic amount of acid. |
| Base Catalysis | Pyridine, Triethylamine | Can deprotonate hydrazine, increasing its nucleophilicity. | The reaction is often self-catalyzed by the basicity of hydrazine hydrate. | Reflux in a suitable solvent (e.g., ethanol) with a catalytic amount of base. |
| Lewis Acid Catalysis | Zinc Chloride, Aluminum Chloride | Can coordinate to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. | Can be sensitive to moisture. May require anhydrous conditions. | Anhydrous solvent under an inert atmosphere. |
Experimental Protocols
Standard Protocol for the Synthesis of this compound
This protocol describes a typical laboratory-scale synthesis of this compound from methyl 6-chloronicotinate.
Materials:
-
Methyl 6-chloronicotinate
-
Hydrazine hydrate (80-100%)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 6-chloronicotinate in ethanol.
-
To this solution, add an excess of hydrazine hydrate (typically 2-3 equivalents).
-
Heat the reaction mixture to reflux with stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the purified this compound under vacuum.
Visualizing the Synthesis
To further elucidate the process, the following diagrams illustrate the synthetic pathway and a generalized experimental workflow.
Caption: Synthetic pathway to this compound.
6-Chloropyridine-3-carbohydrazide: A Versatile Scaffold for Novel Antimicrobial and Antitubercular Agents
A comprehensive analysis of the synthesis, biological activity, and comparative performance of 6-Chloropyridine-3-carbohydrazide derivatives reveals their potential as lead compounds in the development of new therapeutics against multidrug-resistant pathogens. This guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of this compound, supported by experimental data and protocols.
This compound, a heterocyclic compound, serves as a valuable starting material for the synthesis of a wide array of derivatives, primarily through the formation of Schiff bases and other related heterocyclic systems. These derivatives have demonstrated significant potential as antimicrobial and antitubercular agents, often exhibiting comparable or superior activity to existing drugs.
Comparative Antimicrobial Activity
Derivatives of this compound have been extensively evaluated for their efficacy against various bacterial and fungal strains. The introduction of different substituents onto the carbohydrazide moiety allows for the fine-tuning of their biological activity.
One of the key areas of application for these derivatives is in combating multidrug-resistant (MDR) strains. For instance, certain pyridine carbohydrazide derivatives have shown potent activity against MDR strains of Candida species, with minimum inhibitory concentration (MIC) values ranging from 16–24 µg/mL.[1] Some derivatives have also exhibited significant antibacterial effects against Pseudomonas aeruginosa, with MIC values superior to standard antibiotic combinations.[1]
Below is a summary of the antimicrobial activity of selected pyridine carbohydrazide derivatives compared to standard antimicrobial agents.
| Compound/Drug | Organism | MIC (µg/mL) | Reference |
| Pyridine Carbohydrazide Derivative 4 | Pseudomonas aeruginosa ATCC 27853 | 4-16 | [1] |
| Ampicillin/Cloxacillin | Pseudomonas aeruginosa ATCC 27853 | - | [1] |
| Pyridine Carbohydrazide Derivative 6 | Staphylococcus aureus ATCC 29213 | 2 | [1] |
| Pyridine Carbohydrazide Derivative 6 | Candida glabrata | 16 | [1] |
| Fluconazole | Candida spp. | 20 | [1] |
Potent Antitubercular Properties
A significant application of this compound derivatives lies in the development of novel antitubercular agents. Isoniazid (INH), a pyridine-4-carbohydrazide, is a first-line drug for tuberculosis (TB) treatment. However, the emergence of INH-resistant Mycobacterium tuberculosis strains necessitates the development of new drugs.
Derivatives of this compound, as analogues of INH, are being investigated as potential solutions. The primary mechanism of action for these compounds is believed to be the inhibition of the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial cell wall biosynthesis pathway. By inhibiting InhA, these compounds disrupt the integrity of the cell wall, leading to bacterial cell death.
The table below presents a comparison of the antitubercular activity of various pyridine carbohydrazide derivatives against Mycobacterium tuberculosis H37Rv.
| Compound | MIC (µg/mL) | Reference |
| Isoniazid (INH) | 0.025 | [2] |
| Isonicotinoylhydrazide-3-ethoxysalicylaldehyde Schiff base | 4 | [2] |
| Pyrazole-based pyridine-4-carbohydrazide derivative 6q | 0.125 |
Experimental Protocols
The synthesis of bioactive derivatives from this compound typically involves the condensation reaction with various aldehydes or ketones to form Schiff bases (hydrazones).
General Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted aldehyde or ketone
-
Ethanol or Methanol (solvent)
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve an equimolar amount of this compound and the respective aldehyde/ketone in ethanol or methanol.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for a specified period (typically 2-8 hours), monitoring the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid precipitate (the Schiff base derivative) is collected by filtration.
-
Wash the precipitate with cold ethanol or another suitable solvent.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Materials:
-
Synthesized compounds
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (positive controls)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the synthesized compounds and standard drugs in a suitable solvent.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth medium in the wells of a 96-well plate.
-
Prepare an inoculum of the test microorganism and adjust its concentration to a standard level (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension.
-
Include a growth control (medium with inoculum but no compound) and a sterility control (medium only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified duration (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanism of Action
The primary mode of action for the antitubercular activity of pyridine carbohydrazide derivatives is the inhibition of the InhA enzyme, which is a crucial component of the fatty acid synthase II (FAS-II) pathway responsible for mycolic acid biosynthesis in Mycobacterium tuberculosis.
Caption: Inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA) by this compound derivatives disrupts the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis.
The logical workflow for the synthesis and evaluation of these compounds is a systematic process that begins with the chemical synthesis of derivatives and progresses through a series of biological assays to identify promising drug candidates.
Caption: A typical experimental workflow for the synthesis and biological evaluation of this compound derivatives.
References
Performance Benchmark of 6-Chloropyridine-3-carbohydrazide Derivatives in Antimicrobial and Anticancer Applications
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and specificity is perpetual. The 6-chloropyridine-3-carbohydrazide scaffold has emerged as a promising pharmacophore, serving as a versatile foundation for the synthesis of a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated significant potential in various therapeutic areas, particularly as antimicrobial and anticancer agents. This guide provides a comparative analysis of the performance of selected this compound derivatives against other relevant compounds, supported by experimental data from in vitro studies.
Antimicrobial Activity: A Comparative Overview
Derivatives of this compound have been investigated for their potential to combat microbial infections.[1] The introduction of different substituents on the pyridine ring has been shown to modulate the antimicrobial spectrum and potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various carbohydrazide derivatives against different microbial strains, providing a benchmark for their performance.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide (20m) | Mycobacterium tuberculosis H37Ra | 3.13 | - | - |
| (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide (20s) | Mycobacterium tuberculosis H37Ra | 3.13 | - | - |
| (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide (20q) | Mycobacterium tuberculosis H37Ra | 6.25 | - | - |
| (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide (20r) | Mycobacterium tuberculosis H37Ra | 6.25 | - | - |
| (E)-3-amino-N'-substituted benzylidene-6-chloropyrazine-2-carbohydrazide (20e) | Staphylococcus aureus | 50 | - | - |
| N'-Butylpyridine-3-carbohydrazide (4) | Pseudomonas aeruginosa ATCC 27853 | 4-16 | Ampicillin/Cloxacillin | >32 |
| N'-Octanoylpyridine-3-Carbohydrazide (6) | Staphylococcus aureus ATCC 29213 | 2 | - | - |
| N'-Octanoylpyridine-3-Carbohydrazide (6) | Candida spp. (MDR strains) | 16-24 | Fluconazole | 20 |
| 6-Chloro-pyridin-2-yl-amine derivative (3a) | Bacillus subtilis MTCC 121 | - | - | - |
| 6-Chloro-pyridin-2-yl-amine derivative (3f) | Staphylococcus aureus MTCC 7443 | - | - | - |
| 6-Chloro-pyridin-2-yl-amine derivative (3h) | Xanthomonas campestris MTCC 7908 | - | - | - |
Note: A lower MIC value indicates higher antimicrobial activity. Data is compiled from multiple sources for comparative purposes.[2][3][4]
Anticancer Activity: Cytotoxicity Analysis
Several novel carbohydrazide derivatives have been synthesized and evaluated for their cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify the potency of a compound in inhibiting cancer cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Imidazopyridine carbohydrazide (7d) | HT-29 (Colon) | 13.4 | - | - |
| Imidazopyridine carbohydrazide (7d) | MCF-7 (Breast) | 22.6 | - | - |
| 2,6-dihaloarylchalcone (3a) | Hela (Cervix) | 3.5 µg/mL | 5-Fluorouracil | - |
| 2,6-dihaloarylchalcone (3a) | MCF-7 (Breast) | 4.5 µg/mL | 5-Fluorouracil | - |
| Cyanopyridone (6a) | Hela (Cervix) | 7.1 µg/mL | 5-Fluorouracil | - |
| Thioxopyridine (7b) | Hela (Cervix) | 5.9 µg/mL | 5-Fluorouracil | - |
Note: A lower IC50 value indicates higher cytotoxic potency. Data is compiled from multiple sources for comparative purposes.[5][6]
Experimental Protocols
The evaluation of these derivatives relies on standardized in vitro assays. Below are the detailed methodologies for the key experiments cited.
Microplate Alamar Blue Assay (MABA) for Anti-mycobacterial Activity
This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.
-
Preparation of Inoculum: A suspension of the M. tb H37Ra strain is prepared and its turbidity is adjusted to match a McFarland standard, ensuring a consistent number of bacteria.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microplate.
-
Inoculation: The bacterial suspension is added to each well containing the diluted compounds.
-
Incubation: The microplates are incubated at 37°C for a specified period.
-
Addition of Alamar Blue: A solution of Alamar Blue is added to each well.
-
Reading: After further incubation, the color change from blue (oxidized) to pink (reduced) is observed. The lowest concentration of the compound that prevents this color change is recorded as the MIC.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength. The IC50 value is then calculated from the dose-response curve.[5]
Experimental Workflow and Signaling Pathway Visualization
To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for screening these derivatives and a generalized signaling pathway that such compounds might modulate.
Caption: A typical experimental workflow for the synthesis and screening of novel carbohydrazide derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Designing Functionally Substituted Pyridine-Carbohydrazides for Potent Antibacterial and Devouring Antifungal Effect on Multidrug Resistant (MDR) Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity evaluation of novel imidazopyridine carbohydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Molecular Architecture: A Comparative Guide to the Structural Elucidation of 6-Chloropyridine-3-carbohydrazide
A critical evaluation of X-ray crystallography against alternative spectroscopic methods for the definitive structural analysis of 6-Chloropyridine-3-carbohydrazide, a key building block in medicinal chemistry.
The precise determination of the three-dimensional atomic arrangement of a molecule is paramount in the fields of drug discovery and materials science. For this compound (C6H6ClN3O), a heterocyclic compound with potential applications in pharmaceutical development, an unambiguous structural characterization is essential for understanding its chemical reactivity, biological activity, and for enabling rational drug design.[1][2] This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for structural elucidation, with a suite of powerful spectroscopic techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
At a Glance: Comparing Analytical Techniques
The following table summarizes the key structural insights provided by each technique for this compound.
| Parameter | X-ray Crystallography | ¹H & ¹³C NMR Spectroscopy | FT-IR Spectroscopy | Mass Spectrometry (EI-MS) |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, crystal packing | Chemical environment of protons and carbons, connectivity through coupling | Presence of specific functional groups | Molecular weight and fragmentation pattern |
| Sample Phase | Solid (single crystal) | Solution | Solid or Liquid | Gas |
| Key Data Point | Unit cell dimensions, space group | Chemical shifts (δ), coupling constants (J) | Absorption bands (cm⁻¹) | Mass-to-charge ratio (m/z) |
| Structural Insight | Unambiguous molecular geometry and stereochemistry | Carbon-hydrogen framework and neighboring atoms | Identification of N-H, C=O, C=N, C-Cl bonds | Confirmation of molecular formula and substructures |
X-ray Crystallography: The Definitive Structure
X-ray crystallography stands as the most powerful method for determining the absolute structure of a crystalline compound.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map can be generated, revealing the precise location of each atom in the molecule and in the crystal lattice.
Hypothetical Crystallographic Data for this compound
While a specific crystal structure for this compound is not publicly available, the following table presents expected data based on analyses of structurally similar compounds, such as other chloropyridine derivatives.[4][5]
| Crystal Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~7.5 |
| b (Å) | ~12.0 |
| c (Å) | ~8.0 |
| β (°) | ~105 |
| Volume (ų) | ~700 |
| Z | 4 |
| Density (calculated) (g/cm³) | ~1.6 |
| Selected Bond Lengths (Å) | |
| C-Cl | ~1.74 |
| C=O | ~1.23 |
| N-N | ~1.45 |
| **Selected Bond Angles (°) ** | |
| C-C(O)-N | ~118 |
| C(pyridine)-C(O) | ~120 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents). The crystal should be of adequate size (typically >0.1 mm in all dimensions) and free from significant defects.[3]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (to reduce thermal motion). The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and angles.
Alternative Spectroscopic Techniques
While X-ray crystallography provides the ultimate structural detail, other spectroscopic methods offer valuable and often more readily obtainable information about molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key connectivity information.
| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) | ||
| Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment |
| ~9.8 (s, 1H) | -NH- | ~165 | C=O |
| ~8.8 (d, 1H) | Pyridine H | ~150 | Pyridine C-Cl |
| ~8.2 (dd, 1H) | Pyridine H | ~148 | Pyridine C |
| ~7.6 (d, 1H) | Pyridine H | ~138 | Pyridine C |
| ~4.6 (s, 2H) | -NH₂ | ~125 | Pyridine C |
| ~120 | Pyridine C |
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.[6]
-
Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C spectra are acquired.
-
Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed to produce the NMR spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3400 | N-H stretching (hydrazide) |
| ~3050 | Aromatic C-H stretching |
| ~1650 | C=O stretching (amide I) |
| ~1600 | N-H bending (amide II) |
| 1500-1580 | C=C and C=N ring stretching |
| ~1050 | C-Cl stretching |
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[6]
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.[7] A background spectrum is taken and automatically subtracted.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which helps in confirming its identity.
| m/z | Assignment |
| 171/173 | [M]⁺ (Molecular ion peak, showing isotopic pattern for Cl) |
| 140 | [M - NHNH₂]⁺ |
| 111 | [Chloropyridine]⁺ |
-
Sample Introduction: A dilute solution of the compound in a suitable solvent (e.g., methanol) is introduced into the ion source.
-
Ionization: Electron Ionization (EI) is commonly used for small molecules.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio and detected.[7]
Conclusion
For the definitive and unambiguous structural elucidation of this compound, single-crystal X-ray crystallography is the unparalleled technique, providing a complete three-dimensional atomic map. However, a combination of NMR, FT-IR, and mass spectrometry presents a powerful and more accessible alternative for confirming the molecular structure. These spectroscopic methods, when used in concert, provide orthogonal data that corroborates the chemical connectivity, functional groups, and molecular formula, leading to a confident structural assignment. The choice of methodology will ultimately depend on the specific research question, the availability of a high-quality single crystal, and the resources at hand.
References
- 1. CAS # 168893-66-1, this compound - chemBlink [chemblink.com]
- 2. This compound | C6H6ClN3O | CID 2800177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 4. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystallographic and spectroscopic characterization of 5-chloropyridine-2,3-diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 6-Chloropyridine-3-carbohydrazide: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 6-Chloropyridine-3-carbohydrazide are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, adhering to standard laboratory safety protocols.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the solid compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3][4]
Disposal Procedure Overview
The disposal of this compound must be managed as hazardous chemical waste. Due to its nature as a chlorinated organic compound and a hydrazide derivative, it must not be disposed of down the sanitary sewer.[5][6] The primary method of disposal is through an approved waste disposal plant, typically involving incineration.[1][7][8]
Step-by-Step Disposal Protocol
-
Waste Segregation and Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a compatible material, be sealable, and kept closed when not in use.[9]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[10]
-
-
Labeling:
-
Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
-
-
Storage:
-
Arranging for Pickup and Disposal:
-
Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[11]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
Carefully sweep up the solid material or absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).[1][2]
-
Collect the spilled material and contaminated absorbent in the designated hazardous waste container.
-
Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Prevent any spilled material from entering drains or waterways.[4]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Chemical Formula | C6H6ClN3O | N/A |
| Primary Disposal Method | Incineration via an approved waste disposal plant | [1][7][8] |
| Prohibited Disposal Method | Sink/Sewer Disposal | [5][6] |
| Waste Classification | Hazardous Waste (Chlorinated Organic, Hydrazide Derivative) | [5][6][12] |
| Required PPE | Chemical-resistant gloves, safety goggles, lab coat | [1][2][3][4] |
| Storage Conditions | Cool, dry, well-ventilated area in a sealed, labeled container | [1][9] |
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.fr [fishersci.fr]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. biotium.com [biotium.com]
- 5. Laboratory chemical waste [watercorporation.com.au]
- 6. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Essential Safety and Operational Guide for 6-Chloropyridine-3-carbohydrazide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety protocols and logistical plans for the handling and disposal of 6-Chloropyridine-3-carbohydrazide (CAS: 168893-66-1). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield.[2][3][4][5] | Protects against splashes and airborne particles that can cause serious eye irritation or damage.[1][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a flame-resistant lab coat.[2][3][4] | Prevents skin contact, which can cause irritation.[1][6] Flame-resistant coat is a precaution for compounds with unknown flammability. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[2][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2] | Minimizes inhalation of dust or vapors, which may cause respiratory irritation.[6] |
Handling and Storage Protocols
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.
Operational Steps for Handling:
-
Preparation: Before handling, ensure all required PPE is correctly worn.[4] Prepare the work area in a well-ventilated chemical fume hood.[4]
-
Weighing and Transfer: Handle as a powder, avoiding dust generation.[7][8][9] Use appropriate tools (e.g., spatula) for transfers.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[10][11] Clean all equipment and the work surface.
Storage Conditions:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[11]
-
Recommended storage temperature is between 2-8°C.[7]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 2: Emergency Response Plan
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][12] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][11] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][10] |
| Spill | Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4] Collect the material into a designated hazardous waste container.[4] Clean the spill area thoroughly.[4] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Disposal Workflow:
Caption: Waste Disposal Workflow for this compound.
Key Disposal Steps:
-
Segregation: Do not mix with other waste streams.
-
Containerization: Use designated, sealed, and clearly labeled containers for all waste.[4] The label should include "Hazardous Waste" and the chemical name.
-
Professional Disposal: Arrange for a licensed chemical waste disposal company to collect the hazardous waste.[4] Provide them with a copy of the available safety information.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. safety.charlotte.edu [safety.charlotte.edu]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. cdn.chemservice.com [cdn.chemservice.com]
- 7. This compound CAS#: 168893-66-1 [chemicalbook.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. redox.com [redox.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
